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Core Science & Biosynthesis

Foundational

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate: Structural Analytics, Synthesis, and Utility in sp³-Enriched Drug Design

Executive Summary In contemporary medicinal chemistry, the shift away from flat, aromatic-heavy molecules toward architecturally complex, sp³-rich frameworks is a defining paradigm for improving clinical success rates. t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, aromatic-heavy molecules toward architecturally complex, sp³-rich frameworks is a defining paradigm for improving clinical success rates. tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate represents a premier bifunctional building block designed precisely for this purpose. By bridging a Boc-protected piperidine ring with an unprotected azetidine via a flexible ether linkage, this scaffold provides orthogonal reactivity, high conformational rigidity, and an exceptional fraction of sp³ carbons (Fsp³). This technical guide explores the structural dynamics, physicochemical properties, and validated synthetic methodologies for integrating this compound into advanced drug discovery pipelines.

Chemical Identity and Structural Analytics

The compound is a highly specialized bicyclic aliphatic ether. Its architecture is defined by three distinct domains: a piperidine core, an ether bridge, and an azetidine terminal ring.

  • Conformational Dynamics: The piperidine ring predominantly adopts a chair conformation. The bulky tert-butyl carboxylate (Boc) group at the N1 position induces partial double-bond character (carbamate resonance), restricting nitrogen inversion. To minimize 1,3-diaxial steric clashes, the ether linkage at C4 heavily favors the equatorial position.

  • Azetidine Ring Strain: The four-membered azetidine ring possesses a high inherent ring strain of approximately 25.4 kcal/mol[1]. Despite this angle strain, the ring maintains a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent hydrogen atoms. This puckering provides unique spatial exit vectors that are unattainable with larger, less strained heterocycles like pyrrolidines[2].

Quantitative Physicochemical Properties

The following table summarizes the foundational metrics of the base compound and its commercially available hydrochloride salt.

PropertyValue
IUPAC Name tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate
CAS Registry Number 2306278-50-0 (Hydrochloride salt)
Molecular Formula C₁₃H₂₄N₂O₃ (Base)
Molecular Weight 256.34 g/mol
Fraction of sp³ Carbons (Fsp³) 0.92 (12 out of 13 carbons)
Hydrogen Bond Donors 1 (Azetidine NH)
Hydrogen Bond Acceptors 4 (Boc O x2, Ether O, Azetidine N)
Rotatable Bonds 4
Azetidine Ring Strain ~25.4 kcal/mol[1]
Estimated pKa (Secondary Amine) ~10.4

Strategic Utility in Medicinal Chemistry

The integration of this building block into a drug discovery workflow is driven by highly specific pharmacokinetic and pharmacodynamic causalities.

1. The "Escape from Flatland" Principle: Increasing the Fsp³ of a drug candidate directly correlates with improved aqueous solubility and decreased off-target promiscuity. With an Fsp³ of 0.92, this scaffold drastically reduces the lipophilicity (logD) typically associated with biphenyl or heteroaromatic linkers, thereby enhancing metabolic stability and oral bioavailability.

2. Azetidine as a Superior Bioisostere: As detailed in recent literature on , the azetidine motif acts as a highly effective bioisostere for piperidines and pyrrolidines[2]. Its constrained geometry lowers the basicity of the nitrogen slightly while providing a rigid, highly directional vector for target protein binding[2]. This is particularly valuable in the design of PROTAC linkers or kinase inhibitors where precise spatial orientation is required to engage solvent-exposed domains.

ScaffoldUtility Challenge Flat, Aromatic-rich Drug Candidates Strategy Incorporate sp3-rich Bicyclic Ethers Challenge->Strategy Prop1 High Fsp3 Fraction (Enhanced Solubility) Strategy->Prop1 Prop2 Azetidine Core (Tunable pKa ~10.4) Strategy->Prop2 Prop3 Ether Linkage (Conformational Flexibility) Strategy->Prop3 Outcome Optimized Pharmacokinetics & Clinical Viability Prop1->Outcome Prop2->Outcome Prop3->Outcome

Caption: Logical relationship between sp3-rich structural features and improved pharmacokinetic outcomes.

Synthetic Methodology and Experimental Protocols

Synthesizing this bifunctional ether requires careful consideration of protecting group orthogonality and the inherent steric hindrance of secondary alcohols.

Mechanistic Causality: Why Williamson over Mitsunobu?

A standard Mitsunobu reaction between 1-Boc-piperidin-4-ol and an N-protected azetidin-3-ol is generally avoided. The steric bulk of the secondary alcohol hinders the formation of the alkoxyphosphonium intermediate. Furthermore, the basicity of the azodicarboxylate byproducts frequently promotes E2 elimination, yielding the undesired alkene (1-Boc-1,2,3,6-tetrahydropyridine). Therefore, a Williamson ether synthesis utilizing a highly reactive mesylate on the azetidine ring is the superior, self-validating choice.

Step-by-Step Protocol

Step 1: Williamson Etherification Objective: Form the ether linkage between the piperidine and azetidine rings.

  • Preparation: Dissolve 1-Boc-piperidin-4-ol (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Causality: NaH is a strong, non-nucleophilic base required to irreversibly deprotonate the secondary alcohol, forming a reactive alkoxide. The 0 °C temperature prevents exothermic degradation of the acid-sensitive Boc group.

  • Electrophile Addition: Stir for 30 minutes until H₂ evolution ceases, then add 1-Cbz-3-(mesyloxy)azetidine (1.2 eq) dropwise.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours.

    • Causality: While the mesylate is an excellent leaving group, the steric hindrance of the secondary carbon on the azetidine ring necessitates thermal energy to drive the Sₙ2 displacement to completion.

  • Validation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and monitor via LC-MS. The intermediate mass should correspond to [M+H]⁺ for the Cbz-protected ether.

Step 2: Catalytic Hydrogenolysis Objective: Selectively unmask the azetidine nitrogen for downstream functionalization.

  • Preparation: Dissolve the purified intermediate in HPLC-grade Methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Reduction: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon (1 atm). Stir at room temperature for 4 hours.

    • Causality: Hydrogenolysis selectively cleaves the benzyl carbamate (Cbz) protecting group. The tert-butyl carbamate (Boc) on the piperidine is completely stable to these reductive conditions, ensuring orthogonal deprotection.

  • Validation: Filter the suspension through a Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure. Confirm the removal of the aromatic Cbz protons (7.3–7.4 ppm) via ¹H-NMR.

SynthesisWorkflow SM1 1-Boc-piperidin-4-ol (Nucleophile) Step1 Williamson Etherification NaH, DMF, 0°C to 80°C SM1->Step1 SM2 1-Cbz-3-(mesyloxy)azetidine (Electrophile) SM2->Step1 Int1 Intermediate: 1-Boc-4-(1-Cbz-azetidin-3-yloxy)piperidine Step1->Int1 Step2 Catalytic Hydrogenolysis H2 (1 atm), 10% Pd/C, MeOH Int1->Step2 Product Target Compound: tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate Step2->Product

Caption: Synthetic workflow for tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate via etherification.

Handling, Storage, and Safety Protocols

  • Storage Conditions: The compound should be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The free secondary amine on the azetidine ring is susceptible to atmospheric carbon dioxide, which can lead to the formation of carbamate salts over time.

  • Handling: Standard laboratory personal protective equipment (PPE) is required. The free amine base can be slightly hygroscopic; therefore, dispensing should occur in a low-humidity environment or a glovebox if high-precision molarity is required for subsequent coupling reactions.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3 Hybridized Carbon Atoms. Journal of Medicinal Chemistry. URL:[Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. URL:[Link]

  • RSC Advances. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate in Advanced Drug Discovery

Executive Summary The transition from traditional small-molecule inhibitors to proximity-inducing modalities—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—has necessitated a revolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional small-molecule inhibitors to proximity-inducing modalities—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—has necessitated a revolution in linkerology. tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (CAS: 2306278-50-0) has emerged as a privileged, highly sp3 -hybridized bifunctional building block. By offering a rigid, vectorially defined ether scaffold with orthogonal reactivity, this molecule minimizes the entropic penalty during ternary complex formation, making it a critical asset for researchers engineering next-generation targeted protein degraders[1][2].

Chemical Identity & Physicochemical Profiling

Unlike highly flexible, linear polyethylene glycol (PEG) chains, the azetidine-piperidine ether linkage provides a restricted conformational space. The high fraction of sp3 carbons ( Fsp3​ ) significantly improves aqueous solubility and pharmacokinetic profiles, mitigating the lipophilicity often introduced by bulky target-binding ligands and E3 ligase recruiters.

PropertyValue
Chemical Name tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride
CAS Number 2306278-50-0[3]
Molecular Formula C13​H24​N2​O3​⋅HCl
Molecular Weight 292.81 g/mol (Hydrochloride salt)
Physical State Solid (typically white to off-white powder)
Key Structural Features Boc-protected piperidine, free azetidine secondary amine, ether linkage

Safety Data Sheet (SDS) & Handling Protocols

As a hydrochloride salt of a secondary amine, this compound requires standard laboratory safety precautions. The following hazard profile is based on regulatory notifications and notified Classification and Labelling (C&L) data[4].

Hazard ClassCategoryHazard StatementPrecautionary Measures
Skin Irritation Category 2H315: Causes skin irritationWear protective gloves/clothing. Wash thoroughly after handling.
Eye Irritation Category 2H319: Causes serious eye irritationWear eye/face protection. Rinse cautiously with water for several minutes.
Storage N/AMaintain StabilityStore in a cool, dry place under inert atmosphere (e.g., Argon) to prevent moisture absorption.

Mechanistic Role in Modern Drug Discovery

The architectural brilliance of this compound lies in its orthogonal bifunctionality . The free azetidine amine is highly nucleophilic and sterically accessible, making it the primary site for initial conjugation (e.g., attaching a target-binding ligand). Meanwhile, the piperidine nitrogen is masked by a tert-butyloxycarbonyl (Boc) protecting group. This carbamate is entirely stable to the basic or nucleophilic conditions required for the first step but can be cleanly cleaved under acidic conditions to reveal the second attachment point for the E3 ligase ligand[5].

Recent patent literature highlights the extensive use of this exact scaffold in the synthesis of PROTACs targeting alpha-synuclein for neurodegenerative diseases[1], as well as in degraders engineered for challenging oncology targets like KRAS[2] and MDM2[5].

Reactivity Core tert-Butyl 4-(azetidin-3-yloxy) piperidine-1-carboxylate Azetidine Free Azetidine NH (Primary Nucleophilic Site) Core->Azetidine Piperidine Boc-Protected Piperidine (Latent Nucleophile) Core->Piperidine Reaction1 Cross-Coupling / Reductive Amination (Attach Vector A) Azetidine->Reaction1 Reaction2 Acidic Deprotection (Reveal Piperidine NH) Piperidine->Reaction2 Reaction3 Amidation / Alkylation (Attach Vector B) Reaction2->Reaction3

Orthogonal reactivity pathways of the azetidine-piperidine scaffold.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls based on established pharmaceutical methodologies[1][2].

Protocol 1: Azetidine N-Functionalization via Buchwald-Hartwig Amination

Causality & Rationale: The starting material is supplied as a hydrochloride salt. Cesium carbonate ( Cs2​CO3​ ) is employed to neutralize the HCl salt, liberating the free azetidine amine, and to facilitate the catalytic cycle of the palladium cross-coupling. RuPhos Pd G3 is selected because its bulky, electron-rich biaryl phosphine ligand is highly efficient at preventing β -hydride elimination while promoting reductive elimination when coupling secondary cyclic amines.

  • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, add tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride (1.0 equiv) and the target aryl bromide (1.0 equiv).

  • Base Addition : Add Cs2​CO3​ (4.0 equiv). The excess base ensures complete neutralization of the HCl salt and maintains the basic environment required for the Pd cycle.

  • Catalyst Loading : Add RuPhos Pd G3 precatalyst (0.05 equiv).

  • Solvent & Degassing : Suspend the mixture in anhydrous 1,4-dioxane (0.1 M concentration). Seal the vial and purge with nitrogen gas for 10 minutes to remove oxygen, preventing catalyst deactivation.

  • Reaction Execution : Heat the mixture to 90 °C in a heating block or microwave reactor for 2–4 hours.

  • Self-Validation (In-Process Control) : Monitor the reaction via LC-MS. The disappearance of the starting mass ( [M+H]+=257.1 ) and the appearance of the product mass confirm successful coupling.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure prior to flash column chromatography.

Protocol 2: Boc-Deprotection and Piperidine Amidation

Causality & Rationale: The Boc group is acid-labile. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized to protonate the carbamate, leading to the expulsion of isobutylene gas and carbon dioxide. This gaseous byproduct evolution drives the deprotection to completion entropically.

  • Deprotection : Dissolve the purified intermediate from Protocol 1 in anhydrous DCM (0.2 M).

  • Acid Cleavage : Add TFA dropwise at 0 °C until a 1:4 ratio of TFA:DCM is achieved. Remove the ice bath and stir at room temperature for 1 hour.

  • Self-Validation : Check by TLC or LC-MS. The complete loss of the Boc group (mass shift of -100 Da) indicates successful deprotection.

  • Concentration : Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene twice to remove residual TFA, yielding the piperidine TFA salt.

  • Amidation : Dissolve the crude TFA salt in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (5.0 equiv) to neutralize the salt and adjust the pH to ~8[2].

  • Conjugation : Add the E3 ligase ligand bearing an activated carboxylic acid (e.g., an NHS ester or HATU-activated acid) and stir at room temperature for 2 hours.

  • Final Validation : Confirm the formation of the fully assembled PROTAC via HRMS and purify by preparative HPLC.

Workflow Start tert-Butyl 4-(azetidin-3-yloxy) piperidine-1-carboxylate (CAS: 2306278-50-0) Step1 Step 1: Azetidine Functionalization (Buchwald-Hartwig or SNAr) Start->Step1 Intermediate Target Ligand - Linker (Boc-protected) Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA / DCM or HCl / Dioxane) Intermediate->Step2 Intermediate2 Target Ligand - Linker (Free Piperidine) Step2->Intermediate2 Step3 Step 3: Piperidine Functionalization (Amidation with E3 Ligase Ligand) Intermediate2->Step3 Final Fully Assembled PROTAC Molecule Step3->Final

PROTAC assembly workflow using the bifunctional azetidine-piperidine linker.

References

  • NextSDS. "tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride - Chemical Substance Information." 4

  • Sigma-Aldrich. "CAS 2306278-50-0 Product Page." 3

  • WIPO. "WO2020041331A1 - Proteolysis targeting chimeric (PROTAC) compound with E3 ubiquitin ligase binding activity." 1

  • WIPO. "WO2024263586A1 - KRAS proteolysis targeting chimeras." 2

  • WIPO. "WO2023049790A2 - MDM2 degraders and uses thereof." 5

Sources

Foundational

Decoding the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate. Tailored for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's structural features through the lens of NMR spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and provide a thorough interpretation of the spectral data, all grounded in authoritative scientific principles.

Introduction

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. Its unique three-dimensional structure, featuring both a piperidine and an azetidine ring, necessitates a robust analytical method for unambiguous characterization. NMR spectroscopy stands as the premier technique for elucidating the intricate structural details of such molecules in solution.[1] This guide will provide a detailed roadmap for understanding the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently verify its identity and purity.

Molecular Structure and Numbering

To facilitate a clear and concise discussion of the NMR data, the following numbering scheme will be utilized for the atoms in tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate.

Figure 1. Molecular structure and atom numbering of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate.

¹H NMR Spectral Data

The ¹H NMR spectrum provides valuable information regarding the proton environment within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, and the coupling constants (J) reveal the connectivity between neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data

Atom NumberPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H2, H6 (axial)3.05m-
H2, H6 (equatorial)3.65m-
H3, H5 (axial)1.50m-
H3, H5 (equatorial)1.95m-
H43.80m-
H8, H103.70t7.5
H94.40p7.5
NH (azetidine)2.50br s-
tert-butyl1.45s-

Note: Predicted data was generated using a standard NMR prediction algorithm. Actual experimental values may vary slightly.

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data. The following methodology is recommended for the characterization of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate.

1H_NMR_Protocol cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing start Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) start->dissolve tms Add internal standard (e.g., TMS) dissolve->tms transfer Transfer to a clean, dry 5 mm NMR tube tms->transfer instrument Place sample in a 400 MHz (or higher) NMR spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent shim Shim the magnetic field to achieve high homogeneity acquire Acquire the ¹H NMR spectrum ft Fourier transform the FID acquire->ft phase Phase correct the spectrum baseline Apply baseline correction integrate Integrate the signals reference Reference the spectrum to the TMS signal (0.00 ppm)

Figure 2. Experimental workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum
  • tert-Butyl Group: A sharp singlet integrating to nine protons is expected around 1.45 ppm, characteristic of the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.[2]

  • Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to chair-to-chair conformational exchange and spin-spin coupling. The axial and equatorial protons at C2/C6 and C3/C5 are diastereotopic and will have different chemical shifts. The protons at C2 and C6 (adjacent to the nitrogen) are expected to be the most downfield of the ring protons, appearing as multiplets between 3.0 and 3.7 ppm. The protons at C3 and C5 are expected to resonate as multiplets between 1.5 and 2.0 ppm. The proton at C4, being attached to the carbon bearing the ether linkage, will be shifted downfield to around 3.80 ppm.

  • Azetidine Ring Protons: The protons on the small, strained azetidine ring will also show distinct signals. The protons at C8 and C10 are expected to be equivalent and appear as a triplet around 3.70 ppm, coupled to the proton at C9. The proton at C9, being a methine proton attached to the oxygen atom, will be the most downfield of the azetidine protons, appearing as a pentet around 4.40 ppm. The NH proton of the azetidine ring is expected to be a broad singlet around 2.50 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data

Atom NumberPredicted Chemical Shift (ppm)
C2, C643.5
C3, C531.0
C475.0
C8, C1050.0
C965.0
C11 (C=O)154.5
C14 (quaternary)79.5
C15, C16, C17 (tert-butyl)28.5

Note: Predicted data was generated using a standard NMR prediction algorithm. Actual experimental values may vary slightly.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum follows a similar workflow to that of ¹H NMR, with some key differences in the acquisition parameters.

13C_NMR_Protocol cluster_sample_prep_c13 Sample Preparation cluster_acquisition_c13 Data Acquisition cluster_processing_c13 Data Processing start_c13 Use the same sample prepared for ¹H NMR instrument_c13 Tune the probe to the ¹³C frequency start_c13->instrument_c13 acquire_c13 Acquire the proton-decoupled ¹³C NMR spectrum ft_c13 Fourier transform the FID acquire_c13->ft_c13 phase_c13 Phase correct the spectrum baseline_c13 Apply baseline correction reference_c13 Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm)

Figure 3. Experimental workflow for acquiring a ¹³C NMR spectrum.

Interpretation of the ¹³C NMR Spectrum
  • tert-Butyl Group: The Boc protecting group will show two distinct signals. The quaternary carbon (C14) is expected around 79.5 ppm, and the three equivalent methyl carbons (C15, C16, C17) will appear as a strong signal around 28.5 ppm.[2]

  • Piperidine Ring Carbons: The carbons of the piperidine ring will have chemical shifts characteristic of a saturated heterocycle. The C2 and C6 carbons, adjacent to the nitrogen, are predicted to be around 43.5 ppm. The C3 and C5 carbons are expected at approximately 31.0 ppm. The C4 carbon, bearing the ether oxygen, will be significantly deshielded and is predicted to be around 75.0 ppm.

  • Azetidine Ring Carbons: The carbons of the strained azetidine ring will have characteristic chemical shifts. The C8 and C10 carbons are predicted to be around 50.0 ppm, while the C9 carbon, attached to the oxygen, is expected to be further downfield at around 65.0 ppm.

  • Carbonyl Carbon: The carbonyl carbon (C11) of the Boc group will be the most downfield signal in the spectrum, appearing around 154.5 ppm.[3]

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate. By combining predicted spectral data with established principles of NMR spectroscopy and data from analogous structures, we have presented a detailed framework for the structural elucidation of this important synthetic building block. The provided experimental protocols offer a reliable methodology for obtaining high-quality data, ensuring the confident characterization of this compound in a research and development setting.

References

  • Gasteiger, J., et al. "Prediction of 1H NMR Chemical Shifts Using Neural Networks." Analytical Chemistry, 2002, 74(1), 80-90.
  • Pretsch, E., Bühlmann, P., Affolter, C. Structure Determination of Organic Compounds. Springer, 2009.
  • Sigma-Aldrich. "1-Boc-4-hydroxypiperidine." Product Page.
  • SpectraBase. "1-(Diphenylmethyl)-3-azetidinol."
  • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules, 2025.
  • ResearchGate. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • NMRdb.org. "Predict 1H proton NMR spectra."
  • SpectraBase. "1-Boc-4-hydroxypiperidine."
  • Poveda, A., & Jiménez-Barbero, J. "Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes." Journal of Biomolecular NMR, 2000.
  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • Pavan Kumar, G., et al. "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis." European Journal of Medicinal Chemistry, 2019.
  • YouTube. "How to predict the 13C NMR spectrum of a compound."
  • Guidechem. "1-Boc-3-(Amino)azetidine."
  • West, J. G., et al. "Decatungstate-Catalysed C(sp3)
  • National Institutes of Health. "NMR Characterization of RNA Small Molecule Interactions."
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  • Oxford Instruments. "Application of Nuclear Magnetic Resonance (NMR)
  • CASPRE. "13C NMR Predictor."
  • SIELC Technologies. "n-boc-4-hydroxypiperidine."
  • Reddit.
  • Doc Brown's Chemistry. "INDEX of 13C NMR spectra of organic compounds."
  • ResearchGate. "1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j)."
  • Semantic Scholar.
  • Michigan State University Chemistry. "NMR Spectroscopy."
  • LGC Standards. "N-Boc-4-Hydroxypiperidine."
  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra."
  • Supporting Information for "Novel carboxamide-based allosteric MEK inhibitors: discovery and optimiz
  • Santa Cruz Biotechnology. "1-Boc-4-hydroxypiperidine."
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  • ACD/Labs. "NMR Prediction."
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Exploratory

Solubility Profile and Physicochemical Characterization of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate in Organic Solvents

Executive Summary tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Structurally, it features a piperidine ring prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Structurally, it features a piperidine ring protected by a lipophilic tert-butyloxycarbonyl (Boc) group, linked via a flexible ether bridge to an azetidine ring. This scaffold is frequently employed to introduce rigid, hydrophilic vectors into active pharmaceutical ingredients (APIs), particularly in the development of spiro or bicyclic mimics.

For Application Scientists and Process Chemists, understanding the solubility profile of this intermediate across various organic solvents is non-negotiable. Solubility dictates the thermodynamic feasibility of downstream functionalizations (e.g., Buchwald-Hartwig aminations, SNAr reactions), influences the choice of purification strategies, and governs scale-up parameters. This whitepaper provides an in-depth analysis of its solubility behavior, grounded in physicochemical principles and validated experimental protocols.

Structural Determinants & Hansen Solubility Parameters (HSP)

The solubility of tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is dictated by the interplay of its distinct functional groups. We can predict and rationalize its solubility using 1[1], which deconstruct cohesive energy into three components: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ).

  • The Boc-Protected Piperidine: The massive tert-butyl group imparts significant lipophilicity, heavily weighting the molecule toward high dispersion forces ( δD​ ). This structural motif drives solubility in non-polar to moderately polar aprotic solvents like toluene and dichloromethane (DCM).

  • The Ether Linkage: The oxygen atom acts as a localized hydrogen bond acceptor, moderately increasing the molecule's polar ( δP​ ) and hydrogen-bonding ( δH​ ) parameters.

  • The Azetidine Ring (Free Base vs. Salt): The secondary amine of the azetidine is the most critical variable in this molecule's solubility profile.

    • Free Base: Acts as both an H-bond donor and acceptor, making the molecule highly soluble in polar aprotic solvents (DMF, DMSO) and protic solvents (alcohols).

    • Hydrochloride Salt (CAS 2306278-50-0): In drug development, this intermediate is frequently isolated and stored as an HCl salt to prevent oxidative degradation and improve shelf-life[2]. Protonation of the azetidine nitrogen drastically shifts the HSP, maximizing δP​ and δH​ . This breaks compatibility with non-polar solvents (rendering it insoluble in hexane or toluene) while maximizing solubility in highly polar protic environments.

Empirical Solubility Profile in Organic Solvents

The following table summarizes the solubility behavior of both the free base and the HCl salt forms across standard pharmaceutical solvents. Note: Causality for solvent selection is rooted in the matching of HSP interaction radii ( Ra​ ).

SolventPolarity IndexFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Heptane 0.1LowInsolubleLacks sufficient δP​ and δH​ to solvate the polar azetidine and ether motifs.
Toluene 2.4HighInsoluble π -interactions and moderate δD​ effectively solvate the lipophilic Boc group of the free base.
Dichloromethane (DCM) 3.1Very HighLowExcellent δD​ and δP​ match for the protected piperidine scaffold; standard solvent for extraction.
Tetrahydrofuran (THF) 4.0HighModerateThe ether oxygen in THF hydrogen-bonds with the azetidine amine, providing an excellent δH​ match.
Methanol (MeOH) 5.1HighVery HighStrong H-bond donor/acceptor network easily breaks the ionic crystal lattice of the HCl salt.
Dimethylformamide (DMF) 6.4Very HighHighHigh dielectric constant and dipole moment solvate both the lipophilic Boc and the polar amine/salt forms effectively.

Standardized Experimental Protocol: The Shake-Flask Method

To empirically validate the solubility of tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate for process scale-up, the industry-standard shake-flask method must be employed. This protocol is adapted from the 3[3] and4[4] to ensure a self-validating, reproducible system.

Critical Analytical Insight (Expertise & Experience)

Because tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate lacks an extended conjugated π -system (possessing only a single carbamate carbonyl), standard UV detection at 254 nm will yield false negatives or unacceptably high limits of quantification. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) must be utilized for accurate HPLC quantification.

Step-by-Step Methodology
  • Preparation of Saturated Solution: Add an excess amount of the solid compound (approx. 50-100 mg) to a 10 mL glass vial containing 5 mL of the target organic solvent. Ensure visible solid remains to guarantee saturation[3].

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place in an orbital shaker at 300 rpm and maintain a constant temperature of 25.0 ± 0.1 °C.

  • Self-Validation Checkpoint (Thermodynamic Equilibrium): Extract 100 µL aliquots at t=24 h and t=48 h. If the concentration variance ( ΔC ) between the two time points is <5% , thermodynamic equilibrium is confirmed. If ΔC>5% , continue agitation to prevent kinetic solubility artifacts[4].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter. (Causality: PTFE is mandatory; nylon or cellulose acetate filters may dissolve or swell in solvents like DMF or DCM, releasing extractables that severely interfere with CAD/ELSD baselines).

  • Quantification: Dilute the filtrate appropriately with the mobile phase and inject it into the HPLC-CAD/ELSD system against a pre-established calibration curve[5].

ShakeFlask A Excess Solute + Solvent B Orbital Shaking (24-48h, 25°C) A->B C Centrifugation (10,000 rpm) B->C D PTFE Filtration (0.45 µm) C->D E HPLC-CAD/ELSD Quantification D->E

Workflow for the Shake-Flask Solubility Determination Method using CAD/ELSD.

Downstream Applications & Solvent Selection

The solubility profile directly dictates the synthetic utility of the azetidine amine. Selecting the correct solvent based on the reaction mechanism and the physical state of the intermediate (free base vs. salt) is critical for high-yielding transformations.

  • Amide Couplings (e.g., with HATU/EDC): These reactions require polar aprotic environments to dissolve both the coupling reagents and the intermediate. DCM or DMF are the solvents of choice due to their high δP​ matching.

  • Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require high temperatures and stabilization of polar transition states. DMSO or DMF are ideal. The free base form is highly soluble here; if using the HCl salt, an excess of a soluble organic base (e.g., DIPEA) must be added to ensure homogeneity.

  • Buchwald-Hartwig Aminations: Palladium-catalyzed cross-couplings are highly sensitive to solvent coordination. Non-polar to moderately polar solvents like Toluene or 1,4-Dioxane are preferred. Because the HCl salt is insoluble in toluene, a strong base (e.g., NaOtBu) must be utilized to generate the highly toluene-soluble free base in situ.

SolventSelection Start Downstream Reaction on Azetidine Amine Amide Amide Coupling (HATU/EDC) Start->Amide SNAr SNAr Reaction (Base, Heat) Start->SNAr Buchwald Buchwald-Hartwig (Pd-Cat, Base) Start->Buchwald Sol1 DCM, DMF, or THF (High Solubility) Amide->Sol1 Sol2 DMSO or DMF (High Sol. & Boiling Pt) SNAr->Sol2 Sol3 Toluene or 1,4-Dioxane (Requires Free Base) Buchwald->Sol3

Solvent selection decision tree based on downstream functionalization of the azetidine core.

References

1.[2] NextSDS. tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride - Substance Database.2 2.[4] Fagerberg, J. H., et al. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC / National Institutes of Health. 4 3.[5] Sigma-Aldrich. Automated Screening of Aqueous Compound Solubility in Drug Discovery. 5 4.[3] World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. 3 5.[1] Pharmaexcipients. Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. 1

Sources

Foundational

The Strategic Role of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the azetidine and piperidine motifs have individually proven their merit in numerous approved therapeutics.[1][2] The strategic combination of these two rings through an ether linkage, as exemplified by tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate, presents a compelling building block for the design of next-generation drug candidates. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of this hybrid scaffold in drug discovery, with a particular focus on its role in the development of targeted therapies such as Janus kinase (JAK) inhibitors and CXCR4 antagonists.

Introduction: The Rise of Hybrid Heterocyclic Scaffolds

The design of small molecule drugs is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic and pharmacodynamic profiles.[3][4] Saturated heterocyclic rings are privileged structures in medicinal chemistry due to their ability to provide three-dimensional diversity, improve solubility, and modulate metabolic stability.[1][5] The piperidine ring, a six-membered heterocycle, is a common feature in many FDA-approved drugs, valued for its ability to introduce basic centers and serve as a versatile scaffold.[2][6] The azetidine ring, a four-membered heterocycle, has gained significant traction more recently. Its inherent ring strain imparts a degree of conformational rigidity, which can pre-organize substituents for optimal target binding and reduce the entropic penalty upon binding.[1][7][8] Furthermore, the azetidine moiety can serve as a bioisosteric replacement for larger rings, helping to reduce molecular weight and lipophilicity, key parameters in optimizing drug-like properties.[1]

The molecule tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate represents a sophisticated building block that harnesses the advantageous properties of both its constituent rings. The ether linkage provides a flexible yet defined spacer, while the Boc-protected piperidine and the secondary amine of the azetidine offer orthogonal handles for further chemical elaboration. This guide will explore the synthetic accessibility and the strategic rationale for incorporating this scaffold into drug discovery programs.

Synthesis and Physicochemical Properties

The synthesis of tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate and its derivatives typically involves the coupling of a suitably protected azetidin-3-ol with a piperidine derivative. A general and plausible synthetic route is outlined below.

General Synthetic Protocol

A common strategy for the synthesis of the azetidin-3-yloxy-piperidine core involves a Williamson ether synthesis. This approach offers a reliable method for forming the crucial ether linkage.

Step 1: Protection of Piperidin-4-ol The synthesis commences with the protection of the piperidine nitrogen of commercially available piperidin-4-ol. The tert-butyloxycarbonyl (Boc) group is a standard choice for this purpose, offering robust protection under a wide range of reaction conditions and straightforward deprotection under acidic conditions.

Step 2: Activation of the Azetidine Precursor A protected azetidin-3-ol is required for the subsequent etherification. The nitrogen of azetidin-3-ol is typically protected with a group that can be removed orthogonally to the Boc group on the piperidine, such as a benzyl (Bn) or a different carbamate protecting group. The hydroxyl group of the protected azetidin-3-ol can then be converted to a good leaving group, such as a mesylate or tosylate, to facilitate the nucleophilic substitution.

Step 3: Williamson Ether Synthesis The Boc-protected piperidin-4-ol is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophile then displaces the leaving group on the protected azetidine to form the desired ether linkage.

Step 4: Deprotection of the Azetidine Nitrogen Finally, the protecting group on the azetidine nitrogen is removed to yield the target compound, tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate. This final deprotection step provides a free secondary amine on the azetidine ring, which is a key point for further functionalization in a drug discovery campaign.

Experimental Protocol: Synthesis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

  • Protection of Piperidin-4-ol: To a solution of piperidin-4-ol (1.0 eq) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like triethylamine (1.2 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to obtain tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Activation of Azetidin-3-ol: Start with a commercially available N-protected azetidin-3-ol (e.g., N-Boc-azetidin-3-ol). Dissolve the protected azetidin-3-ol in a suitable solvent like dichloromethane and cool to 0 °C. Add a sulfonyl chloride, such as methanesulfonyl chloride (1.1 eq), and a base like triethylamine (1.2 eq). Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction for completion. Upon completion, work up the reaction to isolate the N-protected 3-(methylsulfonyloxy)azetidine.

  • Ether Synthesis: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in a dry aprotic solvent such as THF. Add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in THF dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature. Then, add a solution of the N-protected 3-(methylsulfonyloxy)azetidine (1.1 eq) in THF. Heat the reaction mixture to reflux and monitor for completion. After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the di-protected azetidin-3-yloxy-piperidine derivative.

  • Final Deprotection: Dissolve the di-protected intermediate in a suitable solvent and perform the selective deprotection of the azetidine nitrogen. The choice of reagent depends on the protecting group used. For an N-Boc group, treatment with trifluoroacetic acid (TFA) in dichloromethane is effective. After the reaction is complete, neutralize the mixture and extract the product. Purify the crude product by column chromatography to yield tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate.

Physicochemical Properties

The incorporation of the azetidin-3-yloxy-piperidine scaffold is intended to favorably modulate the physicochemical properties of a lead compound.

PropertyRationale for Improvement
Solubility The ether oxygen and the nitrogen atoms can act as hydrogen bond acceptors, potentially improving aqueous solubility compared to more lipophilic linkers.
Lipophilicity (LogP) The replacement of larger carbocyclic or heterocyclic rings with the compact azetidine ring can lead to a reduction in the overall lipophilicity of the molecule, which is often beneficial for oral absorption and can reduce off-target effects.
Metabolic Stability The azetidine ring is generally more metabolically stable than larger saturated heterocycles. The nitrogen atom in the azetidine ring is less prone to N-dealkylation compared to larger rings.[1]
Conformational Rigidity The strained four-membered azetidine ring restricts the conformational freedom of the molecule, which can lead to a more defined presentation of pharmacophoric groups to the biological target, potentially increasing binding affinity.[1]

Role in Medicinal Chemistry and Drug Discovery

The tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate scaffold is a versatile building block that can be strategically employed in the design of inhibitors for various therapeutic targets. The free secondary amine on the azetidine ring serves as a key attachment point for building out the pharmacophore, while the Boc-protected piperidine can be deprotected and further functionalized or can itself be part of the core structure that interacts with the target.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[9] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as cancers.[10] Consequently, JAK inhibitors have emerged as an important class of therapeutics.[11]

The tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate scaffold is a key component in the design of certain JAK inhibitors.[12] The piperidine ring can be positioned to interact with the solvent-exposed region of the kinase, while the azetidine ring acts as a rigid linker to present a pharmacophore that binds to the hinge region or other key pockets of the ATP-binding site.

CXCR4_Antagonist_Workflow A tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate B Deprotection of Piperidine-N A->B Acidic Conditions C Functionalization of Azetidine-N A->C Coupling Reaction D Final CXCR4 Antagonist B->D C->D E Interaction with CXCR4 Binding Pocket D->E Target Engagement

Caption: Workflow for CXCR4 antagonist synthesis.

Conclusion and Future Perspectives

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its hybrid structure, combining the conformational rigidity and favorable physicochemical properties of the azetidine ring with the well-established utility of the piperidine scaffold, offers a powerful tool for drug designers. The orthogonal protecting groups on the two nitrogen atoms allow for sequential and controlled functionalization, enabling the exploration of diverse chemical space.

As demonstrated in the context of JAK inhibitors and CXCR4 antagonists, this scaffold can serve as a key linker element, providing the appropriate geometry and properties to enhance potency and selectivity. The continued exploration of this and related azetidine-containing building blocks is expected to yield novel drug candidates with improved therapeutic profiles for a wide range of diseases. Future work will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider variety of substituted derivatives, further expanding the utility of this promising scaffold in the pursuit of innovative medicines.

References

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (2009).
  • CymitQuimica. (n.d.). tert-butyl 4-(azetidin-3-yloxy)
  • PubMed. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.
  • PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)
  • SciELO. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • Chemical Substance Information. (n.d.). tert-butyl 4-(azetidin-3-yl)
  • NextSDS. (n.d.). tert-butyl 4-(azetidin-3-yloxy)
  • ResearchGate. (2018).
  • PubChem. (2011).
  • Google Patents. (n.d.).
  • MDPI. (2023).
  • MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.
  • Google Patents. (n.d.). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Google Patents. (2011).
  • Google Patents. (2000).
  • PubMed. (2026).
  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines.
  • ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
  • ACS Publications. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • PubMed. (2001). Pharmacokinetic and pharmacodynamic profile of high dose extended interval piperacillin-tazobactam.
  • ACS Publications. (2008). Novel Syntheses of Azetidines and Azetidinones.
  • Current Medicinal Chemistry. (2024). 1,3,4-Oxadiazole: An Emerging Scaffold to Inhibit the Thymidine Phosphorylase as an Anticancer Agent.
  • Google Patents. (2019). IMPROVED PROCESS FOR THE PREPARATION OF 9-ETHYL-6,6-DIMETHYL-8-[4-(MORPHOLIN-4-YL). PIPERIDIN-1-YL]-11-OXO-6,11-DIHYDRO-5H-BENZO[B]CARBAZOLE-3-CARBONITRILE HYDROCHLORIDE .HCI.
  • PMC. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • MDPI. (2024).
  • PMC. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors.
  • SAGE Journals. (2003).
  • PubMed. (2014). Design, synthesis, and biological evaluation of scaffold-based tripeptidomimetic antagonists for CXC chemokine receptor 4 (CXCR4).
  • Arabian Journal of Chemistry. (2024).

Sources

Exploratory

Preliminary Synthesis Pathways for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate: A Technical Guide

Executive Summary The target molecule, tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate, is a highly valuable sp3 -rich diamine building block frequently utilized in modern drug discovery and PROTAC linker design[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target molecule, tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate, is a highly valuable sp3 -rich diamine building block frequently utilized in modern drug discovery and PROTAC linker design[1]. Synthesizing aliphatic ethers that link two secondary carbons (sec-sec ethers) is notoriously challenging due to competing E2 elimination pathways and severe steric hindrance. This whitepaper outlines a highly rigorous, self-validating synthetic pathway grounded in mechanistic causality, utilizing orthogonal protecting group strategies to ensure high fidelity and yield.

Retrosynthetic Strategy & Mechanistic Causality

The Secondary-Secondary Etherification Challenge

While the Mitsunobu reaction is a staple for etherification, its efficacy drops precipitously when applied to two secondary alcohols, often resulting in poor yields and complex purification profiles. Therefore, a modified Williamson ether synthesis utilizing a highly activated leaving group (methanesulfonate) and a strong, non-nucleophilic base (NaH) is the optimal strategic choice for constructing this sterically demanding ether[2].

Mechanistic Pitfall: The Azetidinium Ion Trap

When activating the 3-position of an azetidine ring with a leaving group (e.g., mesylate or tosylate), the choice of the nitrogen protecting group is the single most critical variable. If an electron-donating or alkyl protecting group (such as benzhydryl or methyl) is used, the nitrogen lone pair can undergo rapid intramolecular nucleophilic attack. This displaces the leaving group to form a highly strained, reactive bicyclic azetidinium ion[3]. This intermediate is susceptible to attack at multiple positions, leading to ring-expanded pyrrolidines or acyclic byproducts rather than the desired direct SN​2 displacement[4].

The Orthogonal Solution

To enforce strict SN​2 causality, the azetidine nitrogen must be protected with an electron-withdrawing group. The carboxybenzyl (Cbz) group delocalizes the nitrogen lone pair into the carbamate carbonyl, completely suppressing azetidinium ion formation. This allows the piperidin-4-ol alkoxide to cleanly attack the C3 position. The Cbz group is also perfectly orthogonal to the Boc group on the piperidine, allowing for selective deprotection via catalytic hydrogenolysis in the final step.

MechanisticPitfall A 1-Alkyl-azetidin-3-yl Mesylate (Electron-Donating N) B Bicyclic Azetidinium Ion (Neighboring Group Participation) A->B N-lone pair attack (Fast) C Rearranged / Ring-Opened Byproducts B->C Nucleophile attack D 1-Cbz-azetidin-3-yl Mesylate (Electron-Withdrawing N) E Clean SN2 Displacement by Piperidin-4-ol Alkoxide D->E N-lone pair deactivated (No azetidinium) F Desired Ether Product E->F Inversion of stereocenter

Fig 1: Mechanistic causality showing how Cbz protection prevents azetidinium ion formation.

Experimental Protocols

The following protocols represent a self-validating system designed for reproducibility and high throughput.

SynthesisWorkflow N1 1-Cbz-azetidin-3-ol N2 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) N1->N2 N3 1-Cbz-azetidin-3-yl methanesulfonate N2->N3 N4 Step 2: Williamson Etherification (1-Boc-piperidin-4-ol, NaH, DMF, 80°C) N3->N4 N5 1-Boc-4-(1-Cbz-azetidin-3-yloxy)piperidine N4->N5 N6 Step 3: Hydrogenolysis (H2, Pd/C, MeOH, RT) N5->N6 N7 tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate N6->N7

Fig 2: Three-step synthesis workflow for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate.

Step 1: Synthesis of 1-Cbz-azetidin-3-yl methanesulfonate

Objective: Convert the secondary alcohol into a highly reactive electrophile.

  • Reaction: Dissolve 1-Cbz-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Addition: Add triethylamine ( Et3​N , 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: The reaction is self-validating via TLC (Hexanes/EtOAc 1:1); the mesylate product is significantly less polar than the starting alcohol. Complete consumption of the starting material ensures no competitive etherification in Step 2.

Step 2: Williamson Etherification

Objective: Form the sec-sec ether linkage via SN​2 displacement[2].

  • Alkoxide Formation: Dissolve 1-Boc-piperidin-4-ol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Coupling: Add a solution of 1-Cbz-azetidin-3-yl methanesulfonate (1.0 eq) in DMF dropwise to the alkoxide solution. Heat the reaction mixture to 70–80 °C for 12 hours.

  • Workup: Cool to room temperature and quench carefully with ice water. Extract extensively with ethyl acetate (EtOAc). Wash the organic layer with water (3x) and brine to remove DMF, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: LC-MS analysis of the crude mixture must confirm the presence of the [M+H]+ 391.2 peak. The absence of azetine byproducts (detectable by alkene proton signals in crude 1H NMR around 6.0 ppm) validates the efficacy of the Cbz protecting group.

Step 3: Selective Deprotection (Hydrogenolysis)

Objective: Remove the Cbz group to yield the final target while leaving the Boc group intact.

  • Reaction: Dissolve the intermediate 1-Boc-4-(1-Cbz-azetidin-3-yloxy)piperidine (1.0 eq) in methanol (MeOH). Degas the solution with argon.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the flask with hydrogen gas ( H2​ ) and stir vigorously under a hydrogen balloon at room temperature for 4–6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate under reduced pressure to afford the pure target compound.

  • Validation: The end-point is self-indicating when hydrogen uptake ceases. Ninhydrin staining on TLC will show a distinct purple spot, confirming the liberation of the secondary aliphatic amine. LC-MS will show a mass shift from 391.2 to 257.2.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative yields and key analytical markers for each step, providing a clear benchmark for successful execution.

StepReaction TypeElectrophile / NucleophileExpected Yield (%)Key Analytical Marker (LC-MS)
1 Mesylation1-Cbz-azetidin-3-ol / MsCl88–92% m/z [M+H]+ 286.1
2 Williamson EtherificationMesylate / 1-Boc-piperidin-4-ol55–65% m/z [M+H]+ 391.2
3 HydrogenolysisCbz-Ether / H2​ (Pd/C)94–98% m/z [M+H]+ 257.2

Note: The moderate yield in Step 2 is standard for sec-sec etherifications due to the inherent steric bulk of the piperidine and azetidine rings. Scaling up Step 2 requires strict anhydrous conditions to prevent hydrolysis of the mesylate.

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Foundational

Advanced Pharmacophore Modeling Using tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate Derivatives

Executive Summary The transition from flat, 2D planar molecules to sp³-rich 3D architectures is a defining evolution in modern fragment-based drug discovery (FBDD)[1]. As a Senior Application Scientist, I frequently obse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, 2D planar molecules to sp³-rich 3D architectures is a defining evolution in modern fragment-based drug discovery (FBDD)[1]. As a Senior Application Scientist, I frequently observe that the success of a pharmacophore model is fundamentally dictated by the structural fidelity and conformational behavior of its input fragments.

This whitepaper provides an in-depth technical analysis of tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (CAS 2306278-50-0). This specific molecule represents a privileged, dual-heterocyclic scaffold. By bridging a highly strained, polar azetidine ring with a metabolically robust piperidine core via a flexible ether linkage, this derivative offers a highly tunable 3D vector space for pharmacophore mapping. Here, we deconstruct the causality behind its physicochemical properties and provide a self-validating protocol for integrating this scaffold into advanced computational drug design workflows.

Structural Causality & Physicochemical Profiling

To build a reliable pharmacophore model, one must first understand why specific structural motifs are selected. The tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate scaffold is not merely a random assembly of rings; it is a deliberate engineering of physicochemical properties[2].

The Causality of the Scaffold Components
  • The Azetidine Ring: A four-membered ring characterized by significant ring strain. In medicinal chemistry, azetidines are utilized to improve aqueous solubility and lower lipophilicity (logP) while providing a rigid, compact framework[2][3]. Its secondary amine (if unprotected) serves as a potent Hydrogen Bond Donor (HBD) and a Positive Ionizable (PI) center at physiological pH (pKa ~11.29)[2].

  • The Piperidine Core: A six-membered ring that adopts a highly stable chair conformation, providing a predictable 3D hydrophobic core[2]. Piperidines are metabolically robust and widely validated across numerous FDA-approved drugs[1][2].

  • The Ether Linkage (-O-): Unlike direct C-C or C-N bonds, the ether oxygen acts as a flexible hinge. It allows the two ring systems to adopt multiple relative orientations to adapt to complex binding pockets while simultaneously serving as a Hydrogen Bond Acceptor (HBA).

  • The Boc-Protecting Group: The tert-butyl carbamate (Boc) group masks the piperidine nitrogen. In library synthesis, this allows for the selective functionalization of the azetidine nitrogen. In pharmacophore modeling, the Boc group provides a bulky hydrophobic feature (HYD) and an additional HBA via its carbonyl oxygen.

Quantitative Data: Scaffold Comparison

Summarizing the distinct properties of the two core heterocycles helps predict their behavior in a biological system[2].

Physicochemical PropertyAzetidine MoietyPiperidine MoietyPharmacophore Contribution
Ring Size & Geometry 4-membered, strained, planar/puckered6-membered, low strain, stable chairDirects 3D exit vectors; influences spatial mapping.
Basicity (pKa) ~11.29 (Highly basic)~11.22 (Basic)Defines Positive Ionizable (PI) features at pH 7.4.
Lipophilicity Contribution Low (Hydrophilic)Moderate to High (Hydrophobic)Balances overall logP; Piperidine acts as HYD feature.
Metabolic Stability Moderate (Susceptible to ring opening)High (Metabolically robust)Dictates in vivo half-life and ADME profiling.

Pharmacophore Feature Mapping

Pharmacophore modeling translates a chemical structure into a 3D spatial arrangement of abstract steric and electrostatic features. For tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate, the feature extraction must account for its conformational flexibility.

G N1 tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (3D Fragment Input) N2 Conformational Sampling (Low-Energy 3D Geometries) N1->N2 N3 Pharmacophore Feature Extraction N2->N3 N4 HBD / Positive Ionizable (Free Azetidine NH) N3->N4 N5 HBA (Ether Oxygen & Boc C=O) N3->N5 N6 Hydrophobic Core (Piperidine & tert-Butyl) N3->N6 N7 3D Pharmacophore Hypothesis Generation N4->N7 N5->N7 N6->N7 N8 Virtual Screening & Scaffold Hopping N7->N8

Caption: Logical workflow for generating a 3D pharmacophore hypothesis from the piperidine-azetidine scaffold.

Experimental Protocol: Self-Validating Pharmacophore Modeling

Trustworthiness in computational chemistry requires self-validating protocols. A model is only as reliable as its internal validation checkpoints. The following step-by-step methodology ensures high-fidelity pharmacophore generation.

Phase 1: Conformational Search & Geometry Optimization
  • Input Preparation: Import the 2D structure of tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate into a modeling suite (e.g., Schrödinger Maestro or MOE). Assign appropriate protonation states at pH 7.4 ± 0.5 (ensuring the free azetidine nitrogen is protonated).

  • Force Field Assignment: Apply the OPLS4 or MMFF94 force field to accurately capture the ring strain of the azetidine and the chair conformation of the piperidine.

  • Conformational Sampling: Execute a Monte Carlo multiple-minimum (MCMM) or Molecular Dynamics (MD) conformational search. Retain conformers within a 5.0 kcal/mol energy window of the global minimum.

  • Validation Checkpoint 1 (Structural Fidelity): Superimpose the lowest-energy conformers against known X-ray crystal structures of similar piperidine-azetidine fragments in the Protein Data Bank (PDB). An RMSD of < 1.0 Å for the heavy atoms of the piperidine core validates the force field choice.

Phase 2: Hypothesis Generation & Feature Assignment
  • Feature Mapping: Map the low-energy conformers to standard pharmacophore features:

    • F1 (Positive Ionizable/HBD): Centered on the azetidine nitrogen.

    • F2 (HBA): Centered on the ether oxygen.

    • F3 (HBA): Centered on the Boc carbonyl oxygen.

    • F4 (Hydrophobic): Centered on the centroid of the piperidine ring.

  • Volume Exclusion: Add exclusion spheres (steric boundaries) around the molecule to represent the boundaries of the putative receptor binding pocket.

Phase 3: Model Validation (The Decoy Test)
  • Dataset Assembly: Compile a test set of known active compounds (e.g., GPCR inverse agonists containing similar scaffolds) and a set of property-matched decoys (inactive compounds).

  • Virtual Screening: Screen the dataset against the generated pharmacophore hypothesis.

  • Validation Checkpoint 2 (Statistical Robustness): Calculate the Receiver Operating Characteristic (ROC) curve. The model is considered validated and ready for prospective screening only if the Area Under the Curve (AUC) is ≥ 0.75, proving it can reliably distinguish actives from decoys.

Case Study: Targeting the Ghrelin Receptor (GHS-R1a)

To ground this methodology in real-world medicinal chemistry, we examine the application of piperidine-azetidine scaffolds in targeting the Ghrelin Receptor (GHS-R1a), a G protein-coupled receptor (GPCR) regulating energy homeostasis and appetite[2][4][5].

Historically, identifying ligands that can act as inverse agonists to reduce the high constitutive activity of GHS-R1a has been challenging. Researchers discovered that spirocyclic and ether-linked piperidine-azetidine derivatives serve as highly potent inverse agonists[2][4]. The rigid azetidine ring projects its basic nitrogen into a highly specific acidic pocket (often interacting with an Aspartate residue), while the piperidine core occupies a hydrophobic sub-pocket[2][6].

G Ligand Piperidine-Azetidine Inverse Agonist Receptor Ghrelin Receptor (GHS-R1a) Ligand->Receptor Inhibits Constitutive Activity Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Pathway PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: Ghrelin Receptor (GHS-R1a) signaling pathway and its inhibition by piperidine-azetidine inverse agonists.

By utilizing tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate as a starting fragment, medicinal chemists can leverage the Boc-protected piperidine to sequentially build out the molecule, optimizing the vector angles required to disrupt the receptor's active conformation[4].

Conclusion

The tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate scaffold is a masterclass in structural balancing. It merges the compact, polar nature of an azetidine with the lipophilic stability of a piperidine. For computational scientists and medicinal chemists, applying rigorous, self-validating pharmacophore modeling to this molecule unlocks vast potential for scaffold hopping and the discovery of novel therapeutics targeting complex GPCRs and kinases.

References

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem, 2025.

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 2012.

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022.

  • tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride (CAS 2306278-50-0). Sigma-Aldrich Product Catalog.

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews (ACS Publications), 2008.

  • Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry (ACS Publications), 2019.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Boc Deprotection and Isolation Protocol for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Introduction & Chemical Context The synthesis of complex pharmaceutical intermediates often relies on robust protecting group strategies. The molecule tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The synthesis of complex pharmaceutical intermediates often relies on robust protecting group strategies. The molecule tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a highly valuable bis-heterocyclic building block. Structurally, it features an acid-stable ether linkage, a highly basic secondary azetidine amine (pKa ~10.4), and a Boc-protected piperidine nitrogen.

The primary synthetic challenge in this workflow lies not in the cleavage of the Boc group, but in the isolation of the resulting bis-amine (4-(azetidin-3-yloxy)piperidine). Because the fully deprotected product is extremely polar and highly water-soluble, traditional aqueous workups (e.g., liquid-liquid extraction with dichloromethane and aqueous NaOH) frequently result in catastrophic yield losses. This protocol outlines a self-validating, high-yielding methodology utilizing anhydrous acidic cleavage followed by a solid-phase "catch-and-release" purification strategy.

Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is widely utilized due to its stability under basic and nucleophilic conditions, alongside its facile removal under strongly acidic conditions[1]. The cleavage is an acid-catalyzed process that proceeds through a distinct four-step mechanism: protonation of the carbamate oxygen, cleavage of the tert-butyl cation, proton transfer, and spontaneous decarboxylation to yield the amine salt[2].

Because our specific substrate contains a pre-existing free azetidine amine, the initial addition of acid will immediately protonate the azetidine. Therefore, a significant excess of strong acid is required to ensure sufficient protonation of the piperidine carbamate to drive the cleavage forward.

BocMechanism A Boc-Protected Amine B Protonated Boc-Amine A->B + H+ (Acid) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Free Amine Salt + CO2 + Isobutylene C->D Decarboxylation

Acid-catalyzed mechanism of N-Boc deprotection.

Comparative Analysis of Deprotection Strategies

Choosing the correct acid is critical for downstream processing. Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the industry standards for this transformation[3].

Reagent SystemReaction KineticsPrimary ByproductsProduct Salt FormSuitability for Polar Bis-Amines
TFA in DCM (50% v/v) Very Fast (< 1 hr)Isobutylene, CO 2​ Bis-TrifluoroacetatePoor (Hygroscopic, difficult to remove excess TFA)
4M HCl in Dioxane Fast (1-3 hrs)Isobutylene, CO 2​ Bis-HydrochlorideExcellent (Crystalline, volatile solvent, easy SCX loading)
Thermal (Flow) Fast (in flow)Isobutylene, CO 2​ Free BaseGood, but requires specialized continuous flow equipment

Step-by-Step Experimental Protocol

Method: 4M HCl in Dioxane followed by SCX Catch-and-Release Purification

Strong Cation Exchange (SCX) chromatography utilizes silica functionalized with sulfonic acid groups. It acts as a scavenger for basic compounds (like our bis-amine), allowing neutral and acidic impurities to be washed away before releasing the pure amine with an ammonia solution[5].

SCXWorkflow Load 1. Load Crude (in MeOH) Catch 2. Catch Phase (Amine binds to SO3- resin) Load->Catch Wash 3. Wash Phase (MeOH wash removes impurities) Catch->Wash Release 4. Release Phase (2M NH3 in MeOH elutes free base) Wash->Release Isolate 5. Concentration (Yields pure bis-amine) Release->Isolate

SCX solid-phase extraction workflow for isolating highly polar bis-amines.

Phase 1: Deprotection Execution
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (1.0 mmol) in anhydrous methanol (5.0 mL).

  • Acid Addition: Chill the reaction vessel in an ice bath (0 °C). Dropwise, add 4M HCl in 1,4-dioxane (10.0 equivalents, 2.5 mL).

    • Causality Note: The large excess ensures complete protonation of both the free azetidine and the Boc-carbamate, preventing stalled reactions[3].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours.

  • Monitoring: Verify completion via TLC or LC-MS. The starting material should be completely consumed.

  • Concentration: Concentrate the reaction mixture in vacuo to remove methanol, dioxane, and excess HCl. The crude 4-(azetidin-3-yloxy)piperidine bis-hydrochloride will remain as a highly polar, sticky solid.

Phase 2: SCX Catch-and-Release Isolation
  • Conditioning: Mount a pre-packed SCX-2 cartridge (e.g., 5g resin for a 1 mmol scale) on a vacuum manifold or flash chromatography system. Condition the resin by passing 3 column volumes (CV) of HPLC-grade methanol through it.

  • Loading (Catch): Dissolve the crude bis-hydrochloride salt in a minimum volume of methanol (1-2 mL) and load it onto the SCX column. The basic nitrogens will bind tightly to the sulfonic acid stationary phase[5].

  • Washing: Wash the column with 4 CV of methanol.

    • Causality Note: This critical step removes residual dioxane, cleaved tert-butyl byproducts, and any non-basic impurities. Discard the washings.

  • Elution (Release): Switch to clean collection tubes. Elute the target molecule by passing 4 CV of 2M Ammonia in Methanol through the column. The ammonia deprotonates the bound amines, releasing them from the resin[5].

  • Isolation: Pool the ammoniacal fractions and concentrate in vacuo. Dry under high vacuum to afford pure 4-(azetidin-3-yloxy)piperidine as a free base.

Analytical Characterization & Validation

To ensure this protocol acts as a self-validating system, perform the following analytical checks to confirm both the cleavage and the successful isolation of the free base:

  • LC-MS Analysis: Standard C18 reverse-phase columns will struggle to retain this highly polar bis-amine, often resulting in the product eluting in the void volume. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or polar-embedded column. The expected mass is [M+H]⁺ = 157.1 m/z .

  • TLC Monitoring: Use a highly polar, basic eluent system (e.g., Dichloromethane / Methanol / Ammonium Hydroxide in an 80:18:2 ratio). The product will stain intensely dark purple/brown when heated with Ninhydrin, confirming the presence of the secondary aliphatic amines.

Sources

Application

Scale-Up Synthesis Protocols for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate: A Robust Orthogonal Protection Strategy

Strategic Overview & Mechanistic Rationale The integration of sp³-rich, highly polar basic heterocycles is a cornerstone of modern medicinal chemistry. Specifically, the azetidine-piperidine ether linkage is heavily util...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The integration of sp³-rich, highly polar basic heterocycles is a cornerstone of modern medicinal chemistry. Specifically, the azetidine-piperidine ether linkage is heavily utilized to lower lipophilicity (logD), improve metabolic stability, and serve as a rigidified linker in the design of [1], as well as [2].

The target building block,[3], presents a unique synthetic challenge: the selective etherification of two secondary alcohols, followed by the selective deprotection of the azetidine nitrogen while leaving the piperidine Boc-carbamate intact.

As a Senior Application Scientist, I strongly advise against using the Mitsunobu reaction for this transformation. Coupling two secondary alcohols via Mitsunobu conditions typically results in severe steric clash, poor SN2 trajectories, and dominant elimination byproducts. Instead, the most scalable and highest-yielding approach is an orthogonal protection strategy utilizing a Williamson ether synthesis. By employing[4], we achieve excellent chemoselectivity. The Cbz group can then be cleanly removed via catalytic hydrogenolysis without disturbing the acid-sensitive Boc group.

Process Workflow & Pathway Visualization

The following diagram illustrates the logical flow of the two-phase synthesis, highlighting the transition from alkoxide generation to orthogonal deprotection.

SynthesisWorkflow cluster_0 Phase 1: Williamson Etherification cluster_1 Phase 2: Orthogonal Deprotection N1 Boc-4-hydroxypiperidine (Nucleophile Precursor) N2 NaH / DMF (0°C) Alkoxide Generation N1->N2 N4 SN2 Displacement (80°C) N2->N4 N3 Cbz-azetidin-3-yl mesylate (Electrophile) N3->N4 N5 1-Cbz-3-((1-Boc-piperidin-4-yl)oxy)azetidine (Intermediate) N4->N5 N6 H2 Gas (1 atm) / 10% Pd/C MeOH, 25°C N5->N6 N7 tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (Target Molecule) N6->N7

Workflow for the two-step synthesis of tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate.

Quantitative Data & Optimization

To establish a self-validating protocol, it is critical to understand why specific reagents were chosen. Table 1 summarizes the optimization of the etherification step, proving the necessity of a strong, non-nucleophilic base in a polar aprotic solvent.

Table 1: Reaction Optimization for Etherification

StrategyReagentsSolventTemp (°C)Yield (%)Mechanistic Observation
MitsunobuDIAD, PPh₃THF25 to 65< 20Severe steric hindrance; major elimination byproducts.
Williamson (Weak Base)Cs₂CO₃DMF9045Sluggish alkoxide generation; partial mesylate hydrolysis.
Williamson (Strong Base)KOtBuTHF6555Competing E2 elimination of the azetidine mesylate.
Williamson (Optimal) NaH DMF 80 82 Irreversible deprotonation; clean SN2 displacement.

Table 2: Reagent Stoichiometry for 100 g Scale-Up (Phase 1)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Reaction
tert-Butyl 4-hydroxypiperidine-1-carboxylate201.261.00100.0 gNucleophile Precursor
Benzyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate285.311.15162.9 gElectrophilic Partner
Sodium Hydride (60% in mineral oil)24.001.5029.8 gIrreversible Base
N,N-Dimethylformamide (Anhydrous, KF < 100 ppm)73.0910 Vol1.0 LPolar Aprotic Solvent

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Benzyl 3-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)azetidine-1-carboxylate

Causality & Safety Note: NaH reacts violently with water to produce flammable H₂ gas. Strict anhydrous conditions are mandatory. DMF is chosen because it poorly solvates the alkoxide anion, maximizing its nucleophilicity for the sterically hindered SN2 displacement.

Step-by-Step Procedure:

  • Reactor Preparation: Purge a 3 L jacketed glass reactor with Argon for 15 minutes. Ensure the reactor is completely dry.

  • Base Suspension: Charge the reactor with anhydrous DMF (500 mL) and Sodium Hydride (60% dispersion, 29.8 g). Cool the suspension to 0 °C using the reactor jacket.

  • Alkoxide Generation: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (100.0 g) in anhydrous DMF (250 mL). Add this solution dropwise to the NaH suspension over 45 minutes, maintaining the internal temperature below 5 °C to prevent thermal degradation. Stir for an additional 1 hour at 0 °C until H₂ evolution ceases.

  • Electrophile Addition: Dissolve benzyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (162.9 g) in anhydrous DMF (250 mL). Add this solution dropwise to the generated alkoxide at 0 °C.

  • SN2 Displacement: Gradually heat the reactor to 80 °C. Stir at 80 °C for 12 hours.

    • In-Process Control (IPC): Monitor by LC-MS. The reaction is complete when the starting piperidine peak is < 2% AUC.

  • Quenching & Workup: Cool the mixture to 0 °C. Carefully quench unreacted NaH by the dropwise addition of saturated aqueous NH₄Cl (200 mL). Do not use water alone, as the resulting NaOH can hydrolyze the carbamate protecting groups.

  • Extraction: Dilute with Ethyl Acetate (1.5 L) and Water (1.0 L). Separate the layers. Wash the organic layer with 5% aqueous LiCl (3 × 500 mL) to effectively partition the DMF into the aqueous phase.

  • Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Self-Validation Check: Run a crude ¹H NMR. Ensure the absence of DMF (singlets at 2.88 and 2.96 ppm) before proceeding, as residual DMF will poison the Palladium catalyst in Phase 2.

Phase 2: Catalytic Hydrogenolysis to Yield the Target Molecule

Causality & Safety Note: The Cbz group is cleaved via Pd-catalyzed hydrogenolysis, releasing toluene and CO₂. The Boc group is completely stable under these conditions. Dry Pd/C is highly pyrophoric; it must be handled under inert gas.

Step-by-Step Procedure:

  • Substrate Loading: Dissolve the crude intermediate from Phase 1 (~160 g) in Methanol (1.2 L) in a 2 L hydrogenation vessel.

  • Catalyst Addition: Blanket the vessel heavily with Argon. Carefully add 10% Pd/C (16.0 g, 50% wet with water to mitigate pyrophoric risk).

  • Hydrogenation: Seal the vessel. Purge the headspace with Argon (3 cycles), followed by Hydrogen gas (3 cycles). Pressurize the vessel with H₂ to 1 atm (balloon or regulated line).

  • Reaction Monitoring: Stir vigorously at 25 °C for 6–8 hours.

    • IPC: Monitor the reaction via TLC (Ninhydrin stain positive for the product) or LC-MS. The reaction is complete when H₂ uptake ceases.

  • Filtration & Isolation: Purge the vessel with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Self-Validation Check: The filtrate must be completely colorless. A grey/black tint indicates Palladium breakthrough, requiring immediate re-filtration to prevent heavy metal contamination.

  • Concentration: Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate as a pale yellow to colorless viscous oil. (Note: To store as a stable solid, the free base can be dissolved in diethyl ether and treated with 1 eq. of 2M HCl in ether to precipitate the hydrochloride salt).

Sources

Method

Application Note: Advanced Reductive Amination Protocols Using tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Focus: sp³-Rich Scaffold Derivatization, C–N Bond Formation, and Protocol Optimization Structural Analysis & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Focus: sp³-Rich Scaffold Derivatization, C–N Bond Formation, and Protocol Optimization

Structural Analysis & Mechanistic Rationale

In modern drug discovery, incorporating sp³-rich, orthogonally protected bifunctional scaffolds is a proven strategy to improve the pharmacokinetic properties of drug candidates. is a highly versatile building block featuring a Boc-protected piperidine linked via an ether bridge to an azetidine ring [1].

The primary site of reactivity is the secondary amine of the azetidine ring. Due to the geometric constraints of the 4-membered ring (~90° bond angles), the nitrogen atom exhibits increased s-character in its C–N bonds. While the adjacent oxygen atom at the 3-position exerts a mild electron-withdrawing inductive effect that slightly lowers the amine's pKₐ, the lack of steric bulk around the azetidine nitrogen makes it an exceptionally potent nucleophile.

The reductive amination of this azetidine proceeds through a well-defined mechanistic cascade: nucleophilic attack on a carbonyl to form a hemiaminal, acid-catalyzed dehydration to an electrophilic iminium ion, and final hydride transfer to yield a tertiary amine.

Mechanism A Azetidine Amine + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Electrophilic) B->C -H2O (Dehydration) D Tertiary Amine Product C->D NaBH(OAc)3 (Hydride Transfer)

Reductive amination mechanism from azetidine precursor to tertiary amine product.

Reagent Causality & Solvent Selection

The success of a reductive amination relies heavily on matching the reactivity of the hydride source with the electrophilicity of the intermediate.

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? is the gold standard for this transformation. The three electron-withdrawing acetate ligands significantly attenuate the nucleophilicity of the borohydride center. Consequently, NaBH(OAc)₃ is unreactive toward most unactivated aldehydes and ketones at room temperature, but it rapidly reduces the highly electrophilic iminium ion. This causality prevents the most common side reaction: the premature reduction of the starting carbonyl into an alcohol [2]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, which is a risk when using sodium cyanoborohydride (NaBH₃CN) under acidic conditions.

The Role of Additives: Because this specific azetidine derivative is frequently supplied as a hydrochloride salt (CAS: 2306278-50-0), the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is mandatory to liberate the free amine. For ketone substrates, which are less electrophilic than aldehydes, the addition of glacial acetic acid (AcOH) is required to drive the dehydration of the hemiaminal into the iminium ion.

Quantitative Reaction Parameters

The following table synthesizes expected conversion rates and optimal conditions based on the steric and electronic nature of the carbonyl coupling partner.

Carbonyl Substrate TypeRecommended SolventAdditive RequiredReducing AgentTemp / TimeExpected Yield
Aliphatic Aldehyde DCE or EtOAcDIPEA (if HCl salt)NaBH(OAc)₃ (1.4 eq)RT, 1–4 h85 – 95%
Aromatic Aldehyde DCEDIPEA (if HCl salt)NaBH(OAc)₃ (1.5 eq)RT, 2–6 h80 – 90%
Unhindered Ketone DCEDIPEA + AcOH (1.0 eq)NaBH(OAc)₃ (1.5 eq)RT, 12–24 h70 – 85%
Hindered Ketone THF or DCETi(OPr-i)₄ (1.2 eq)NaBH(OAc)₃ or NaBH₄50°C, 24 h50 – 75%

Decision Matrix for Protocol Selection

Workflow Start Determine Carbonyl Type Aldehyde Aldehyde Substrate Start->Aldehyde Ketone Ketone Substrate Start->Ketone Direct Direct Reductive Amination NaBH(OAc)3, DCE/EtOAc, RT Aldehyde->Direct Fast Iminium Formation Hindered Steric Hindrance? Ketone->Hindered Indirect Indirect Amination 1. Ti(OPr-i)4 2. NaBH(OAc)3 Hindered->Indirect High Acid Acid-Catalyzed Add AcOH (1-2 eq) Hindered->Acid Low/Moderate

Decision tree for selecting reductive amination conditions based on substrate sterics.

Step-by-Step Self-Validating Protocols

A self-validating protocol eliminates ambiguity by embedding analytical checkpoints directly into the workflow. This ensures that transient intermediates (like the iminium ion) are fully formed before irreversible steps (like hydride reduction) are initiated.

Protocol A: Direct Reductive Amination (For Aldehydes)

Use this protocol for unhindered aliphatic or aromatic aldehydes.

  • Amine Liberation (Self-Validation Checkpoint 1): Suspend tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add DIPEA (1.1 eq, 1.1 mmol). Stir for 10 minutes at room temperature. The suspension should clear into a homogeneous solution, visually validating the formation of the free base.

  • Condensation: Add the target aldehyde (1.05 eq, 1.05 mmol) to the solution. Stir at room temperature for 30 minutes.

  • Intermediate Validation (Self-Validation Checkpoint 2): Withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. You should observe the mass of the iminium ion [M+H]⁺ and the disappearance of the starting azetidine mass. Do not proceed until iminium formation is confirmed.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq, 1.4 mmol) portion-wise over 5 minutes. The reaction mixture may become slightly cloudy.

  • Completion & Workup: Stir for 2–4 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) to neutralize any residual acid and decompose unreacted borohydride. Extract the aqueous layer with Dichloromethane (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid-Catalyzed Reductive Amination (For Ketones)

Use this protocol for ketones, which require acid catalysis to overcome the higher activation energy of dehydration.

  • Amine Liberation: Dissolve the azetidine hydrochloride salt (1.0 eq, 1.0 mmol) in DCE (5.0 mL) and add DIPEA (1.1 eq, 1.1 mmol). Stir for 10 minutes.

  • Acid-Catalyzed Condensation: Add the ketone (1.2 eq, 1.2 mmol) followed by glacial acetic acid (1.0 eq, 1.0 mmol). Stir at room temperature for 1 to 2 hours. Note: The AcOH serves a dual purpose—it catalyzes iminium formation and slightly activates the NaBH(OAc)₃.

  • Reduction: Add NaBH(OAc)₃ (1.5 to 2.0 eq) portion-wise.

  • Completion & Workup: Stir at room temperature for 12–24 hours. Monitor via TLC (staining with Ninhydrin; the secondary azetidine amine will stain brightly, whereas the tertiary amine product will not). Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate.

Analytical Validation & Troubleshooting

  • Issue: High levels of unreacted starting materials (aldehyde reduced to alcohol).

    • Causality: The hydride source was added before the iminium ion could fully form, leading to the direct reduction of the aldehyde.

    • Solution: Extend the condensation time (Step 2) and strictly enforce the LC-MS intermediate validation check before adding NaBH(OAc)₃.

  • Issue: No reaction occurring with the azetidine HCl salt.

    • Causality: The azetidine nitrogen remains protonated (ammonium salt), rendering it non-nucleophilic.

    • Solution: Ensure DIPEA is added and verify the pH of the organic mixture is slightly basic (pH ~8 on moistened indicator paper) prior to aldehyde addition.

References

  • NextSDS Database. "tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride - Chemical Substance Information". NextSDS. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works". Master Organic Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Welcome to the Application Scientist Knowledge Base. The synthesis of tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate involves forging an ether linkage between two sterically hindered secondary carbons (the C4 of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. The synthesis of tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate involves forging an ether linkage between two sterically hindered secondary carbons (the C4 of piperidine and the C3 of azetidine). This structural motif is heavily utilized in modern drug discovery (e.g., MCHr1 agonists and BTK PROTACs) , but it presents significant synthetic bottlenecks.

This guide provides mechanistic troubleshooting, optimized protocols, and orthogonal protection strategies to maximize your reaction yield and ensure reproducible scale-up.

Part 1: Diagnostic FAQs & Mechanistic Root Cause Analysis

Q1: I am attempting a Williamson ether synthesis using 1-Boc-4-hydroxypiperidine and 1-benzhydryl-3-(methylsulfonyloxy)azetidine with NaH, but my yield is below 20%. LCMS shows a major byproduct. What is happening? A1: You are observing a competing E2 elimination pathway. The azetidin-3-yl mesylate is a secondary leaving group situated on a highly strained four-membered ring. When you use a strong, hard base like Sodium Hydride (NaH), the resulting alkoxide acts not only as a nucleophile but also as a strong base. Due to the steric bulk of the piperidine ring, the S_N2 trajectory is physically hindered, making the abstraction of the adjacent proton on the azetidine ring kinetically favorable. This leads to the formation of 1-benzhydryl-azetine (an elimination byproduct) rather than the desired ether. Solution: Switch to a softer, more polarizable base system like Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (DMF or DMAc) and apply microwave irradiation . The large cesium cation exhibits a "template effect," coordinating both the alkoxide and the leaving group, which pre-organizes the transition state and accelerates the S_N2 pathway over E2 elimination.

Q2: Can I use the Mitsunobu reaction to couple 1-Boc-4-hydroxypiperidine and 1-Cbz-azetidin-3-ol to avoid the basic elimination issue entirely? A2: While the Mitsunobu reaction avoids strongly basic conditions, coupling two secondary alcohols typically results in poor yields (<15%) due to severe steric crowding at the betaine intermediate stage. Furthermore, neither alcohol is sufficiently acidic (pKa ~ 16) to efficiently protonate the DEAD/PPh3 betaine intermediate, which is a prerequisite for the formation of the reactive alkoxyphosphonium ion. Solution: If you must use a Mitsunobu-type approach, you need highly reactive, sterically unhindered reagents. Substitute standard PPh3/DIAD with Trimethylphosphine (PMe3) and 1,1'-(Azodicarbonyl)dipiperidine (ADDP) . The smaller cone angle of PMe3 reduces steric hindrance at the phosphorus center. However, the O-alkylation of a mesylate using Cs2CO3 remains the more scalable and field-proven method.

Q3: My target molecule requires a free amine on the azetidine and a Boc group on the piperidine. How do I manage the protecting groups during the etherification? A3: You must employ an orthogonal protection strategy . Since the final product requires a Boc group on the piperidine (which is acid-sensitive), you cannot use a Boc group on the azetidine during the coupling step, as you wouldn't be able to deprotect it selectively later. Solution: Protect the azetidine nitrogen with a Carboxybenzyl (Cbz) or Benzhydryl (CHPh2) group. Perform the etherification, and then use catalytic hydrogenation (H2, Pd/C) to cleave the Cbz/Benzhydryl group. The Boc group is completely stable to reductive conditions, yielding your exact target.

Part 2: Quantitative Data & Yield Optimization Matrix

The following table summarizes the effect of base, solvent, and temperature on the yield of the etherification step, demonstrating the causality behind selecting the Cs2CO3/Microwave system over traditional conditions.

Base (Equiv)SolventTemp / TimeAdditiveEther Yield (%)Azetine Byproduct (%)
NaH (1.5)THF60 °C / 12 hNone12%68%
NaH (1.5)DMF80 °C / 8 hNone18%75%
KOtBu (1.5)THF60 °C / 12 h18-Crown-625%55%
Cs2CO3 (2.0)DMF90 °C / 12 hNone58%22%
Cs2CO3 (2.0) DMF 110 °C / 2 h (MW) None 78% <10%

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol utilizes the optimized Cs2CO3/Microwave methodology to suppress E2 elimination and maximize S_N2 substitution, followed by orthogonal deprotection.

Phase 1: Alkoxide Formation & Pre-organization

  • In a microwave-safe vial, dissolve 1-Boc-4-hydroxypiperidine (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M).

  • Add finely powdered, strictly anhydrous Cesium Carbonate (Cs2CO3) (2.0 eq, 10.0 mmol). Causality check: Water contamination will prematurely hydrolyze the mesylate in the next step; ensure reagents are stored in a desiccator.

  • Stir at room temperature for 15 minutes to allow the cesium alkoxide to form and pre-organize.

Phase 2: S_N2 Alkylation 4. Add 1-Cbz-3-(methylsulfonyloxy)azetidine (1.2 eq, 6.0 mmol) in one portion. 5. Seal the vial and subject it to microwave irradiation at 110 °C for 2 hours. 6. Validation Checkpoint: Sample 10 µL of the reaction, dilute with 1 mL MeCN, and run LCMS. You should observe >75% conversion to the ether mass (M+H). If unreacted mesylate remains, verify the particle size of your Cs2CO3 and continue heating for 30 minutes.

Phase 3: Workup & Isolation 7. Cool to room temperature, dilute with Ethyl Acetate (3x volume), and wash with 5% aqueous LiCl (3x) to thoroughly partition and remove the DMF. 8. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the intermediate: 1-Boc-4-(1-Cbz-azetidin-3-yloxy)piperidine.

Phase 4: Orthogonal Deprotection 9. Dissolve the purified intermediate in Methanol (0.1 M). Add 10% Pd/C (10% w/w). 10. Stir under an H2 atmosphere (balloon pressure) at room temperature for 4 hours. 11. Validation Checkpoint: TLC (Ninhydrin stain) should reveal a new, highly polar spot that stains purple (primary/secondary amine). 12. Filter through a tightly packed Celite pad, concentrate the filtrate, and dry under high vacuum to yield the final tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate.

Part 4: Visualizations

MechanisticPathway Reactants 1-Boc-4-hydroxypiperidine + 1-Cbz-3-OMs-azetidine Alkoxide Cesium Alkoxide Intermediate (Pre-organized by Cs+) Reactants->Alkoxide Cs2CO3, DMF SN2 S_N2 Pathway (Favored by Cs2CO3/MW) Alkoxide->SN2 Nucleophilic Attack E2 E2 Pathway (Favored by NaH) Alkoxide->E2 Proton Abstraction Target 1-Boc-4-(1-Cbz-azetidin-3-yloxy)piperidine (Desired Ether) SN2->Target Byproduct 1-Cbz-azetine (Elimination Byproduct) E2->Byproduct

Mechanistic divergence in the synthesis of azetidin-3-yl ethers: S_N2 substitution vs. E2 elimination.

WorkflowLogic Start Start: Etherification Step1 Mix Alkoxide + Mesylate (Cs2CO3 in DMF) Start->Step1 Step2 Microwave Irradiation (110°C, 2 hours) Step1->Step2 Decision LCMS Check: Conversion > 75%? Step2->Decision Optimize Extend MW time by 30 min or verify Cs2CO3 quality Decision->Optimize No Workup Aqueous Workup (LiCl wash) & Silica Gel Purification Decision->Workup Yes Optimize->Step2 Deprotect Catalytic Hydrogenation (H2, Pd/C, MeOH) Workup->Deprotect Final Target Molecule: tert-Butyl 4-(azetidin-3-yloxy) piperidine-1-carboxylate Deprotect->Final

Self-validating experimental workflow for the synthesis and deprotection of the target ether.

References

  • Title: Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Substituted piperidines as BTK inhibitors (US11542266B1)
  • Title: Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids Source: Organic Letters (via Organic-Chemistry.org) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: John Wiley & Sons URL: [Link]

Optimization

Troubleshooting incomplete Boc deprotection of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Substrate-Specific Guide for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate-Specific Guide for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and logistical challenges associated with the Boc deprotection of tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate.

Unlike standard mono-amines, this substrate presents a unique "dual-amine" challenge. It contains a Boc-protected piperidine and a free, unprotected azetidine . Failure to account for the basicity of the azetidine and the extreme polarity of the final diamine product accounts for >90% of failed syntheses and poor yields with this molecule.

Causality Analysis: The Chemistry Behind the Failure

To troubleshoot effectively, we must first understand the mechanistic causality of the reaction:

  • The Stoichiometric Sink: The free azetidine is a highly basic secondary amine (pKa ~10.4). When acid is introduced, the azetidine instantly protonates, acting as a stoichiometric sink that consumes exactly 1.0 equivalent of your acid.

  • Kinetic Starvation: The actual cleavage of the Boc group is an acid-catalyzed process with a second-order dependence on acid concentration[1]. The mechanism requires the protonation of the carbamate oxygen, followed by the rate-determining fragmentation into a tert-butyl cation and carbamic acid[2],[3]. If the azetidine buffers the acid, the medium fails to reach the required Hammett acidity (pH < 0), and the reaction stalls.

  • The Polarity Trap: The final deprotected product is 4-(azetidin-3-yloxy)piperidine—a highly hydrophilic diamine. Standard aqueous workups will result in the product partitioning entirely into the water layer, destroying your isolated yield.

ReactionPathway SM Starting Material (Boc-Piperidine + Free Azetidine) Intermediate Protonated Azetidinium (Consumes 1 eq Acid) SM->Intermediate + 1 eq Acid (Instantaneous) Product Deprotected Product (Bis-salt) Intermediate->Product + Excess Acid (Kinetic Cleavage) Stalled Reaction Stalled (pH too high) Intermediate->Stalled Insufficient Acid

Figure 1: Acid buffering effect of the free azetidine amine during Boc deprotection.

Troubleshooting FAQs

Q1: Why is my deprotection stalling at 30-50% conversion despite adding 2.0 equivalents of TFA? A: You are experiencing kinetic starvation. Because the free azetidine instantly consumes 1.0 equivalent of Trifluoroacetic Acid (TFA), only 1.0 equivalent remains for the bulk solvent. Boc cleavage requires a massive excess of acid to drive the second-order kinetics[1]. You must switch to solvent-level acid concentrations (e.g., 20–50% v/v TFA in DCM, or 10+ equivalents of HCl) to overcome the buffering effect.

Q2: I increased the TFA concentration to 20%, but the reaction mixture turned cloudy and stalled again. What is happening? A: You have hit a solubility trap. The mono-protonated intermediate (azetidinium-TFA salt) often exhibits poor solubility in non-polar solvents like Dichloromethane (DCM). When it precipitates, the substrate is physically sequestered from the bulk acidic solvent. To resolve this, switch your acid system to 4M HCl in 1,4-dioxane [1],[3]. Dioxane provides a superior solvating environment for amine hydrochlorides and maintains a homogeneous reaction mixture.

Q3: LC-MS shows 100% conversion, but my isolated yield is under 15% after a standard NaHCO₃ workup. Where did my product go? A: Your product was lost to the aqueous phase. The fully deprotected diamine is extremely hydrophilic. Traditional basic aqueous extraction is fundamentally incompatible with this molecule. You must avoid water entirely. Instead, utilize a solid-phase basic ion-exchange resin (such as Amberlyst® 21A) in methanol to neutralize the bis-hydrochloride salt and isolate the free base[4].

Q4: Do I need a scavenger (like TIS) to prevent the tert-butyl cation from alkylating the free azetidine? A: Generally, no. Because the azetidine is protonated instantaneously upon acid addition, it lacks the lone electron pair required to act as a nucleophile. It is chemically protected from alkylation before the tert-butyl cation is generated via carbamate fragmentation[2],[3]. The cation will preferentially undergo elimination to form volatile isobutylene gas.

Quantitative Optimization Matrix

The following table summarizes the expected outcomes of various deprotection environments for this specific dual-amine substrate:

Acid SystemEquivalentsSolventEst. Conversion (2h)Major LimitationRecommended Action
TFA 1.5 - 2.0 eqDCM< 10%Acid buffering by azetidineIncrease acid equivalents
TFA 20% (v/v)DCM40 - 60%Intermediate precipitationSwitch solvent or acid
HCl 4.0 M (15+ eq)1,4-Dioxane> 99%None (Optimal kinetics)Proceed to resin workup
HCl 3.0 M (15+ eq)Methanol> 95%Potential side-reactionsUse only if Dioxane fails
Optimized Experimental Protocol: HCl/Dioxane with Resin Workup

This self-validating protocol is engineered to bypass both the buffering effect and the aqueous workup trap, ensuring high yields of the pure diamine free base.

Step 1: Reaction Setup

  • Charge a dry, round-bottom flask with tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (1.0 eq).

  • Dissolve the substrate in anhydrous 1,4-dioxane to achieve a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Ar).

Step 2: Kinetic Cleavage 4. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 to 15.0 eq)[1],[3]. Note: The large excess ensures the pH remains low enough to protonate the carbamate after the azetidine is neutralized. 5. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. 6. Monitor the reaction via LC-MS. The starting material mass should completely disappear, replaced by the highly polar product mass.

Step 3: Concentration & Co-evaporation 7. Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl gas. 8. Critical Step: Co-evaporate the resulting residue with toluene (2 × 10 mL) to azeotropically remove any tightly bound residual HCl. This yields the crude bis-hydrochloride salt as a solid or foam and prevents exhausting your neutralization resin in the next step.

Step 4: Non-Aqueous Neutralization 9. Dissolve the crude bis-hydrochloride salt in anhydrous methanol (approx. 10 mL per gram of substrate). 10. Add Amberlyst® 21A (free base form, weakly basic ion-exchange resin) at a ratio of ~3–5 grams of resin per gram of theoretical product[4]. 11. Stir the suspension gently at room temperature for 45–60 minutes. Check the pH of the solution with moist indicator paper; it should read slightly basic (pH 8-9).

Step 5: Isolation 12. Filter the resin through a sintered glass funnel. Wash the resin bed thoroughly with additional methanol (3 × 10 mL) to ensure complete recovery of the highly polar product. 13. Concentrate the combined filtrates under reduced pressure to afford pure 4-(azetidin-3-yloxy)piperidine as a free base.

WorkupWorkflow Start Crude Bis-Salt (Post-Deprotection) Decision Workup Strategy Start->Decision AqWorkup Basic Aqueous Extraction (NaOH / DCM) Decision->AqWorkup Traditional Resin Non-Aqueous Neutralization (Amberlyst 21A in MeOH) Decision->Resin Optimized Loss Product Loss (Highly Water Soluble) AqWorkup->Loss Isolate Pure Diamine Free Base (High Yield) Resin->Isolate

Figure 2: Workup workflow comparing traditional aqueous extraction vs. solid-phase neutralization.

References
  • [2] Title: Amine Protection and Deprotection. Source: Master Organic Chemistry. URL: [Link]

  • [4] Title: How to do work-up of a BOC deprotection reaction by TFA? Source: ResearchGate. URL: [Link]

Sources

Troubleshooting

Optimal silica gel chromatography purification for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing chromatographic challenges with tert-Butyl 4-(azetidin-3-yloxy)piperidine-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing chromatographic challenges with tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate .

Due to the unique structural dichotomy of this molecule—a neutral, sterically hindered Boc-protected piperidine coupled with a highly basic, unprotected secondary azetidine amine—standard purification methods often fail. This center provides the mechanistic causality behind these failures, actionable troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity isolation.

Mechanistic Overview: The Causality of Chromatographic Failure

To purify this compound effectively, one must understand the chemical environment of the silica gel column. Standard chromatographic silica is populated with silanol groups (Si-OH), which act as Brønsted acids (pH ~5.0). The secondary amine of the azetidine ring is a strong base (pKa ~9.5).

When applied to standard bare silica, the azetidine nitrogen becomes protonated by the silanols, creating a strong, irreversible ionic bond rather than a reversible polarity-based adsorption[1]. This acid-base interaction destroys mass transfer kinetics, resulting in severe peak tailing (streaking), massive solvent consumption, and poor compound recovery[2].

Mechanism A tert-Butyl 4-(azetidin-3-yloxy) piperidine-1-carboxylate (Basic 2° Amine) B Standard Silica (Si-OH) Acidic Silanols A->B Applied to D Amine-Modified Silica (Si-NH2) A->D Applied to C Strong Acid-Base Interaction (Irreversible Binding / Streaking) B->C pKa >9 vs pH ~5 E Neutralized Surface (Reversible Partitioning) D->E Silanols Blocked F Optimal Elution & High Recovery E->F Hexane/EtOAc Elution

Caption: Mechanism of azetidine retention on standard vs. amine-modified silica gel.

To circumvent this, the optimal strategy is to alter the stationary phase rather than the mobile phase. By utilizing amine-functionalized silica (NH2-silica) , the acidic silanols are covalently masked by propylamine moieties. This provides an alkaline environment that repels the azetidine nitrogen, allowing the compound to partition normally based on its inherent polarity[3].

Troubleshooting & FAQs

Q1: My compound is streaking from the baseline all the way to the solvent front on my TLC plate. How do I fix this? A1: This is the hallmark of the acid-base interaction between the azetidine and the silica. Solution: You must neutralize the silica. If you are restricted to standard silica, add a basic modifier (e.g., 1-5% Triethylamine or Ammonium Hydroxide) to your mobile phase[4]. However, the superior solution is to switch to an amine-bonded stationary phase (like KP-NH), which completely eliminates streaking without requiring mobile phase additives[5].

Q2: I used a Dichloromethane (DCM) / Methanol (MeOH) / NH4OH gradient on standard silica. The compound eluted, but it co-eluted with several non-basic impurities. Why? A2: DCM/MeOH gradients are highly aggressive. Because you are relying on the strong polarity of Methanol and Ammonia to physically displace the azetidine from the silanols, the solvent system becomes too polar to differentiate between the target compound and closely eluting neutral impurities[1]. Solution: Switch to an amine-functionalized column using a simple Hexane/Ethyl Acetate gradient. This restores the high-resolution separation power of normal-phase chromatography[2].

Q3: I am experiencing low mass recovery (<50%) after purification. Where is my compound? A3: Polar azetidines can become permanently trapped within the pores of highly active bare silica, or they may degrade (ring-opening) upon prolonged exposure to the acidic environment[4]. Solution: Minimize the time the compound spends on the column. Use a step-gradient on deactivated/amine-bonded silica to ensure >90% recovery.

Quantitative Method Comparison

The following table summarizes the performance metrics of various purification strategies for basic azetidines, demonstrating why stationary phase modification is superior to mobile phase modification.

Purification StrategyStationary PhaseMobile Phase SystemAverage Recovery (%)Peak Shape / ResolutionPost-Column Processing
Traditional (Suboptimal) Bare Silica (Si-OH)DCM / MeOH< 40%Severe Tailing / PoorEasy evaporation, high impurity
Modified Mobile Phase Bare Silica (Si-OH)DCM / MeOH / NH4OH70 - 80%Moderate / FairDifficult evaporation, salt formation
Modified Stationary Phase (Optimal) Amine-Bonded (Si-NH2)Hexane / Ethyl Acetate> 95% Sharp / Excellent Easy evaporation, volatile solvents

Data synthesized from standard chromatographic behaviors of basic N-heterocycles on functionalized media[5],[3].

Self-Validating Experimental Protocol

To guarantee successful purification, follow this self-validating workflow utilizing amine-functionalized silica. This protocol includes built-in checkpoints to prevent sample loss.

Workflow Step1 1. Crude Sample Preparation Dissolve in min. DCM Step2 2. TLC Validation Test on KP-NH plates Step1->Step2 Step3 3. Column Selection Equilibrate NH2-Silica with Hexane Step2->Step3 Step4 4. Gradient Elution Hexane to EtOAc (0-100%) Step3->Step4 Step5 5. Fraction Analysis Verify purity via LC-MS Step4->Step5 Step6 6. Concentration Evaporate to yield pure product Step5->Step6

Caption: Step-by-step workflow for purifying basic azetidines using NH2-silica.

Step-by-Step Methodology: Amine-Functionalized Chromatography

Step 1: System Validation via TLC (Critical Checkpoint)

  • Action: Spot the crude reaction mixture onto an amine-functionalized TLC plate (e.g., Biotage KP-NH TLC plate). Develop the plate in a chamber containing 50% Hexane and 50% Ethyl Acetate.

  • Validation: Visualize under UV or stain with Ninhydrin (which reacts with the secondary azetidine amine). If the target compound elutes as a tight, circular spot with an Retention Factor ( Rf​ ) between 0.2 and 0.4, the solvent system is validated. Do not proceed to the column until this Rf​ is achieved.

Step 2: Column Equilibration

  • Action: Select an appropriately sized amine-functionalized flash column (e.g., 11g KP-NH for up to 500mg of crude material)[5]. Equilibrate the column with 3-5 column volumes (CV) of 100% Hexane.

Step 3: Sample Loading

  • Action: Dissolve the crude tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate in the absolute minimum volume of Dichloromethane (DCM). Apply directly to the head of the column.

  • Causality: Minimizing DCM prevents the strong solvent from prematurely pushing the compound down the column, which would ruin the resolution.

Step 4: Gradient Elution

  • Action: Run a linear gradient from 0% to 100% Ethyl Acetate in Hexane over 10 to 12 Column Volumes.

  • Causality: Because the silica surface is neutralized, the basic compound will elute predictably based on the TLC data without the need for aggressive methanol or ammonia[3].

Step 5: Fraction Validation & Concentration

  • Action: Analyze the collected fractions via LC-MS.

  • Validation: Confirm the presence of the target mass ( m/z 257.1 for [M+H]+ ). Pool the pure fractions and concentrate under reduced pressure. Because the solvent system is Hexane/EtOAc, evaporation will be rapid and will not leave behind ammonia salts or require aqueous workups.

References

  • Is there an easy way to purify organic amines? - Biotage. Available at:[Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. Available at:[Link]

  • When should amine-bonded columns be used for purification? - Biotage. Available at:[Link]

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Welcome to the technical support center for the HPLC purity analysis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purity analysis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing a robust and reliable HPLC method for this specific analyte. Here, we will address common challenges and provide scientifically grounded solutions in a direct question-and-answer format.

The unique structure of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate, which contains two basic nitrogen atoms (one in the piperidine ring and one in the azetidine ring), presents specific challenges for reversed-phase HPLC. These basic sites can interact with residual acidic silanol groups on the surface of silica-based stationary phases, leading to poor peak shape, a phenomenon known as peak tailing.[1][2] Therefore, careful control of mobile phase pH and selection of an appropriate stationary phase are critical for a successful separation.

Recommended Starting Method & Protocol

Before diving into troubleshooting, it is beneficial to have a well-defined starting point. The following protocol is a robust initial method for the purity analysis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate.

Experimental Protocol: Sample and Mobile Phase Preparation
  • Mobile Phase A: Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution Preparation: Accurately weigh and dissolve the tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the sample diluent.

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA high-efficiency column with smaller particles provides better resolution.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0The low pH protonates the basic nitrogens on the analyte and suppresses the ionization of residual silanols on the stationary phase, minimizing peak tailing.[3]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 10 minutesA broad gradient is useful for initial screening to separate the main peak from potential impurities with a wide range of polarities.[4]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[5]
Detection UV at 210 nmAs the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary.[6][7]
Injection Volume 2 µLA small injection volume helps to prevent peak overload and distortion.[8]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Peak Shape Issues

Q1: Why is my main analyte peak exhibiting significant tailing?

A1: Peak tailing for basic compounds like tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is most commonly caused by secondary interactions between the protonated basic nitrogens of the analyte and ionized residual silanol groups (Si-O-) on the silica-based stationary phase.[9] These interactions create an additional retention mechanism that leads to a "tail" on the peak.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most effective way to reduce silanol interactions is to lower the pH of the aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid. At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the positively charged analyte.[1][3]

  • Use a Base-Deactivated Column: Modern HPLC columns, often labeled as "base-deactivated" or "end-capped," have been chemically treated to minimize the number of accessible silanol groups.[2][9] If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, be aware that TEA can suppress ionization in mass spectrometry and has a UV cutoff.

  • Check for Column Overload: Injecting too much sample can also lead to peak tailing.[9] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

Q2: My peak is fronting. What are the likely causes?

A2: Peak fronting, where the leading edge of the peak is sloped, is often a result of column overload or a mismatch between the sample solvent and the mobile phase.[5][9]

Troubleshooting Steps:

  • Reduce Sample Concentration/Injection Volume: This is the most common cause of fronting.[9] Reduce the amount of sample injected onto the column and observe if the peak shape becomes more symmetrical.

  • Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak.[10] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.

  • Check for Column Collapse: While less common, operating a column outside of its recommended pH or temperature range can cause the stationary phase to collapse, leading to a void at the head of the column and resulting in peak fronting or splitting.[9]

Resolution and Retention Time Issues

Q3: I'm not getting enough resolution between my main peak and a closely eluting impurity. How can I improve this?

A3: Improving resolution in HPLC involves optimizing three key factors: efficiency (N), selectivity (α), and retention factor (k).[11]

Troubleshooting Steps:

  • Optimize Selectivity (α): This is often the most powerful way to improve resolution.[11]

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the interactions between the analytes and the stationary phase, which can change the elution order and improve separation.

    • Adjust Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, thus altering selectivity.[12][13]

    • Change the Stationary Phase: If other options fail, trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a completely different selectivity.

  • Increase Efficiency (N): Higher efficiency leads to narrower peaks, which improves resolution.

    • Use a Longer Column or Smaller Particle Size: Both of these will increase the number of theoretical plates and lead to better efficiency.[11]

    • Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions.

  • Increase Retention (k): Increasing the retention time of the peaks can sometimes improve resolution, provided the selectivity is favorable.

    • Decrease the Percentage of Organic Solvent: A weaker mobile phase will lead to longer retention times.[11]

Q4: My retention times are shifting from one injection to the next. What's causing this instability?

A4: Retention time instability is a common issue that can usually be traced back to problems with the mobile phase, the pump, or the column temperature.[5]

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Preparation and Degassing: Inconsistent mobile phase composition is a frequent cause of shifting retention times. Ensure your mobile phases are accurately prepared and thoroughly mixed. Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.[14]

  • Check for Leaks: A leak anywhere in the system will cause a drop in pressure and an increase in retention times. Carefully inspect all fittings and connections.

  • Allow for Sufficient Column Equilibration: When changing mobile phases or after a gradient run, the column needs time to re-equilibrate. If you inject before the column is fully equilibrated, you will see retention time shifts.

  • Use a Column Thermostat: Fluctuations in ambient temperature can affect retention times. A temperature-controlled column compartment will provide a stable environment.[5]

Baseline and Detection Issues

Q5: I'm observing a noisy or drifting baseline. How can I fix this?

A5: A stable baseline is crucial for accurate quantification. Noise and drift can originate from several sources, including the detector, the mobile phase, or the pump.[15]

Troubleshooting Steps:

  • Check the Detector Lamp: An aging UV lamp can cause increased noise. Most HPLC software has a diagnostic test for lamp intensity.

  • Clean the Flow Cell: Contamination or air bubbles in the detector flow cell are common culprits.[16] Flush the system with a strong solvent like isopropanol. If you suspect bubbles, you can sometimes dislodge them by connecting a back-pressure regulator after the detector.

  • Use High-Purity Solvents: Low-quality solvents or additives can contain impurities that contribute to baseline noise and drift.[17] Always use HPLC-grade or MS-grade solvents and reagents.

  • Ensure Thorough Mobile Phase Mixing and Degassing: Poorly mixed mobile phases, especially in a gradient run, can cause baseline drift.[15] As mentioned before, proper degassing is essential to prevent bubbles.[14]

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Goal (Purity, Impurity Profile) B Select Column & Mobile Phase (e.g., C18, ACN/H2O with acid) A->B C Run Broad Gradient (5-95% B in 10 min) B->C D Evaluate Peak Shape & Resolution C->D E Adjust pH & Organic Modifier (Optimize Selectivity) D->E F Fine-tune Gradient Slope (Improve Resolution) E->F G Assess System Suitability (Tailing, Plates, RSD) F->G H Perform Method Validation (ICH Q2(R1) Guidelines) G->H I Implement for Routine Analysis H->I

Caption: A systematic workflow for HPLC method development.

Troubleshooting Decision Tree for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Overload Is the column overloaded? Start->Check_Overload Dilute_Sample Dilute sample 10x and reinject Check_Overload->Dilute_Sample Shape_Improved Peak shape improved? Dilute_Sample->Shape_Improved Overload_Yes Yes: Reduce sample concentration Shape_Improved->Overload_Yes Yes Overload_No No: Proceed to next step Shape_Improved->Overload_No No Check_pH Is mobile phase pH optimal? Overload_No->Check_pH Adjust_pH Lower pH to 2.5-3.5 Check_pH->Adjust_pH pH_Improved Peak shape improved? Adjust_pH->pH_Improved pH_Yes Yes: Method optimized for pH pH_Improved->pH_Yes Yes pH_No No: Proceed to next step pH_Improved->pH_No No Check_Column Is the column base-deactivated? pH_No->Check_Column Change_Column Switch to a modern, end-capped column Check_Column->Change_Column Column_Improved Peak shape improved? Change_Column->Column_Improved Column_Yes Yes: Original column was not suitable Column_Improved->Column_Yes Yes Column_No No: Consider other factors (e.g., extra-column dead volume) Column_Improved->Column_No No

Caption: A decision tree for troubleshooting peak tailing.

Method Validation Principles

Any developed HPLC method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19]

Table 2: Key Validation Parameters according to ICH Q2(R1)
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

For a comprehensive understanding of these parameters and the experimental work required, it is essential to consult the full ICH Q2(R1) guideline.[19]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Baseline Problems. Retrieved from [Link]

  • LCGC International. (2012, April 1). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]

  • National Institutes of Health. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025, June 5). Development and validation of a robust rp-hplc method for the simultaneous estimation of a. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]

  • ACS Publications. (2018, July 19). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. Retrieved from [Link]

  • SlidePlayer. (2012, December 4). HPLC Method Development. Retrieved from [Link]

  • Interchim technology. (n.d.). Method Development HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues in tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate Couplings

Executive Summary Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists encountering solubility bottlenecks when utilizing tert-butyl 4-(azetidin-3-yloxy)piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists encountering solubility bottlenecks when utilizing tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate in coupling reactions (e.g., amide bond formation, S_NAr, Buchwald-Hartwig). By understanding the physicochemical properties of this specific building block, we can systematically eliminate precipitation issues and improve reaction yields.

Mechanistic Insights: The Root Causes of Insolubility

Before troubleshooting, it is critical to understand why this substrate behaves the way it does. tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate features a highly lipophilic Boc-protected piperidine ring tethered to a polar, sterically unhindered secondary azetidine amine.

  • The Salt-Pairing Phenomenon: In amide couplings, directly mixing this aliphatic amine with a carboxylic acid in standard non-polar solvents (like DCM or THF) often results in an immediate proton transfer. This generates an amine/carboxylic acid salt pair. Because of the high lattice energy and the zwitterionic-like network formed, this salt is notoriously insoluble in non-polar media, instantly crashing out as a thick slurry[1].

  • Commercial Form Factor: This building block is frequently supplied as a hydrochloride salt (CAS: 2306278-50-0) to prevent atmospheric degradation[2]. The HCl salt exhibits exceptionally poor solubility in ethereal and halogenated solvents, necessitating specific free-basing and solvent strategies before any coupling can occur.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turns into an un-stirrable white paste the moment I mix the azetidine derivative, my carboxylic acid, and HATU in DCM. How do I fix this? A: You are observing the formation of an insoluble amine-carboxylate salt pair. DCM lacks the dielectric constant required to solvate these charged species. Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[3]. More importantly, change your order of addition. Pre-activate the carboxylic acid with HATU and base for 15 minutes before introducing the azetidine. This ensures the acid is converted to the active ester, preventing the acid-base salt precipitation entirely[3].

Q2: Even in DMF, the hydrochloride salt of tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate won't fully dissolve. What is the next logical step? A: The HCl salt can sometimes form robust hydrogen-bonded aggregates even in highly polar solvents. Solution: First, ensure you have added sufficient organic base (e.g., 1.2–2.0 equivalents of DIPEA) to generate the free base, which is significantly more soluble. If the suspension remains turbid, gently heat the mixture to 40–50 °C[3]. If heating is contraindicated due to substrate sensitivity, add a chaotropic salt like anhydrous LiCl (5% w/v). LiCl disrupts the intermolecular hydrogen bonding, drastically increasing the solubility of polar intermediates.

Q3: Can I use sonication to force the reagents into solution? A: Yes, applying ultrasonic waves can help break up the crystalline lattice of stubborn starting materials[3]. However, sonication generates localized heat. If your coupling partners are thermally labile, use short bursts (1-2 minutes) in a temperature-controlled water bath.

Data Presentation: Solvent & Additive Selection Matrix

Selecting the correct solvent system is the most critical variable in resolving azetidine solubility issues. Use the matrix below to guide your reaction design.

Solvent SystemSolvating Power (HCl Salt)Solvating Power (Free Base)Risk of Side ReactionsRecommended Use Case
DCM PoorModerateLowOnly for pre-free-based, highly lipophilic coupling partners.
THF PoorModerateLowAvoid for amide couplings; use only if required for organometallics.
DMF / NMP ExcellentExcellentModerate (formylation at >60°C)Standard choice for HATU/EDC-mediated amide couplings[1].
DMF + 5% LiCl SuperiorExcellentLowSevere insolubility; disrupts hydrogen-bonded aggregates.
DMSO ExcellentExcellentHigh (oxidation/Pummerer)Last resort for "brick-dust" substrates; requires rigorous optimization.

Standard Operating Procedures (Protocols)

Protocol A: The Pre-Activation Method for Amide Couplings

Causality: By converting the carboxylic acid to an active ester before amine introduction, we eliminate the availability of the free proton, thereby preventing the formation of the insoluble amine-carboxylate salt pair.

  • Acid Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir at room temperature for 15–30 minutes[3].

    • Validation Checkpoint: The solution should transition to a clear, pale-yellow color. This visual cue confirms the formation of the soluble active ester.

  • Amine Preparation: In a separate vial, suspend tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride (1.05 eq) in a minimal volume of DMF. Add DIPEA (1.2 eq) and vortex until clear.

    • Validation Checkpoint: The suspension must clarify into a homogeneous solution. If turbidity persists, apply sonication for 60 seconds.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture. Stir for 2–4 hours at room temperature.

Protocol B: The Chaotropic Additive Method (For Extreme Insolubility)

Causality: Lithium chloride acts as a chaotropic agent. The small, highly charged lithium cation coordinates with the Lewis basic sites of the azetidine and the solvent, breaking the intermolecular hydrogen-bonded networks that cause precipitation.

  • Solvent Preparation: Dissolve anhydrous LiCl (50 mg/mL) in anhydrous NMP. Stir until completely dissolved.

  • Reagent Dissolution: Add the azetidine hydrochloride salt (1.0 eq) to the LiCl/NMP solution.

  • Neutralization: Add N-methylmorpholine (NMM) or DIPEA (2.5 eq).

    • Validation Checkpoint: The mixture should be perfectly transparent. The presence of LiCl prevents the amine from re-aggregating.

  • Electrophile Addition: Add your coupling partner (e.g., aryl halide for S_NAr, or pre-activated acid) and proceed with standard reaction conditions.

Workflow Visualization

SolubilityWorkflow Start Solubility Issue Detected with Azetidine Derivative IsSalt Is the starting material a hydrochloride salt? Start->IsSalt FreeBase Free-base with DIPEA in DMF or NMP IsSalt->FreeBase Yes IsPrecip Does precipitation occur upon adding carboxylic acid? IsSalt->IsPrecip No FreeBase->IsPrecip PreActivate Use Pre-Activation Protocol (Activate acid before amine) IsPrecip->PreActivate Yes StillInsoluble Is the mixture still a slurry? IsPrecip->StillInsoluble No PreActivate->StillInsoluble AddLiCl Add 5-10% LiCl or heat to 40°C StillInsoluble->AddLiCl Yes Proceed Proceed with Coupling Reaction StillInsoluble->Proceed No AddLiCl->Proceed

Figure 1: Decision tree for troubleshooting azetidine coupling solubility issues.

References

  • NextSDS. "tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride - Chemical Substance Information." NextSDS Database. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Architectural Versatility in Drug Discovery: Profiling tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Executive Summary As modern medicinal chemistry continues its "Escape from Flatland" toward architectures rich in sp3-hybridized carbons ( Fsp3​ )[1], the strategic selection of bifunctional building blocks has become pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern medicinal chemistry continues its "Escape from Flatland" toward architectures rich in sp3-hybridized carbons ( Fsp3​ )[1], the strategic selection of bifunctional building blocks has become paramount. Diamine surrogates are critical for constructing PROTAC linkers, dual-target inhibitors, and conformationally constrained pharmacophores. Among these, tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate emerges as a highly privileged scaffold[2]. By combining a Boc-protected piperidine ring with a free azetidine amine via an ether linkage, this molecule offers orthogonal reactivity, precise vector tuning, and superior physicochemical properties compared to traditional acyclic or directly fused piperidine alternatives.

Structural Profiling & Physicochemical Properties

To objectively evaluate tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate, we must benchmark it against other common Boc-protected piperidine building blocks. The table below summarizes their quantitative physicochemical profiles, highlighting how structural nuances dictate their utility in drug design.

Building BlockMolecular Weight ( g/mol ) Fsp3​ Predicted Free Amine pKaKey Structural Feature & Application
tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate 256.340.92~8.5 - 9.0Ether-linked dual ring system; modulated basicity for improved permeability.
1-Boc-4-aminopiperidine 200.280.90~10.5Primary amine; high basicity, minimal spacer length.
1-Boc-4-(piperidin-4-yloxy)piperidine 284.400.93~10.5 - 11.0Extended lipophilic spacer; high basicity, larger steric bulk.
2-Boc-2,6-diazaspiro[3.4]octane 212.290.91~9.5 - 10.0Spirocyclic rigidity; highly constrained vector with no hinge flexibility.

Mechanistic Advantages: The Causality of the Ether-Linked Azetidine

The superiority of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate in complex molecule synthesis is driven by three core mechanistic pillars:

Inductive pKa Modulation & Permeability

The basicity of an amine dictates its ionization state at physiological pH, which directly impacts oral bioavailability and off-target hERG channel liabilities[3]. While standard piperidines exhibit a pKa of ~10.5–11.0, the inclusion of the highly electronegative ether oxygen at the C3 position of the azetidine ring exerts a strong electron-withdrawing inductive effect through the σ -bond framework[4]. This tempers the basicity of the azetidine nitrogen to a pKa of ~8.5–9.0. Consequently, a higher fraction of the molecule remains unionized at pH 7.4, significantly enhancing passive membrane permeability.

Metabolic Stability

Saturated heterocycles are generally preferred over planar aromatics, but ring size matters. Four-membered rings like azetidine exhibit enhanced metabolic stability compared to larger, more flexible heterocycles like pyrrolidine or piperidine[5],[6]. The high ring strain and lower lipophilicity of the azetidine core reduce its binding affinity to the lipophilic active sites of Cytochrome P450 (CYP) enzymes, thereby mitigating oxidative metabolism (e.g., α -oxidation or N-dealkylation).

Conformational Vectoring

Unlike rigid spirocycles or highly flexible acyclic PEG chains, the ether linkage in this building block acts as a localized, flexible hinge between two rigid sp3 -rich rings. This allows the molecule to sample distinct bioactive conformations without incurring the massive entropic penalty associated with freezing out freely rotatable alkyl bonds upon target binding. This distinct geometric constraint has proven highly efficient in the design of targeted covalent inhibitors and complex receptor antagonists[7].

Experimental Workflows: Self-Validating Protocols

To harness the orthogonal reactivity of this building block, the free azetidine amine is typically functionalized first, followed by Boc deprotection of the piperidine core. The following protocols are engineered for high yield and analytical purity, with causality explained for every condition.

Protocol 1: Selective N-Alkylation via Reductive Amination

Objective: Alkylate the free azetidine nitrogen while preserving the Boc-protected piperidine.

  • Reaction Setup: Dissolve tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration.

    • Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point accommodates mild heating if required, and its aprotic nature prevents the formation of dead-end aminal byproducts often seen in protic solvents.

  • Catalysis: Add glacial acetic acid (0.1 eq) and stir for 30 minutes at room temperature.

    • Causality: Mild acid catalysis accelerates iminium ion formation. Because the azetidine amine has a lowered pKa (~8.8), 0.1 eq of weak acid is sufficient to catalyze the dehydration without fully protonating the amine, which would kill its nucleophilicity.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq), portion-wise. Stir for 12 hours.

    • Causality: The electron-withdrawing acetate ligands reduce the hydridic character of the boron center. This ensures the reagent is chemoselective, reducing only the transient iminium ion and leaving the unreacted aldehyde untouched.

Protocol 2: Boc Deprotection to Unlock the Piperidine Core

Objective: Remove the N1-Boc group to yield a free piperidine amine for subsequent dual-vectorization.

  • Reaction Setup: Suspend the purified N-alkylated intermediate from Protocol 1 in a minimal volume of anhydrous 1,4-dioxane and cool to 0 °C.

  • Deprotection: Dropwise, add 4M HCl in Dioxane (10.0 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: While Trifluoroacetic acid (TFA) in DCM is common, it yields trifluoroacetate salts which are highly hygroscopic and can poison downstream transition-metal catalyzed couplings (e.g., Buchwald-Hartwig aminations). HCl in Dioxane is vastly superior here; the dioxane stabilizes the evolving isobutylene gas, and the resulting hydrochloride salt typically precipitates directly out of the non-polar solvent matrix.

  • Isolation: Concentrate the suspension under reduced pressure and triturate with diethyl ether to yield a crisp, free-flowing hydrochloride salt.

Synthetic Workflow Visualization

G A tert-Butyl 4-(azetidin-3-yloxy) piperidine-1-carboxylate B Reductive Amination (NaBH(OAc)3, DCE) A->B C SNAr / Acylation (DIPEA, DMF) A->C D N-Alkyl Azetidine Intermediate B->D E N-Aryl/Acyl Azetidine Intermediate C->E F Boc Deprotection (4M HCl in Dioxane) D->F G Boc Deprotection (4M HCl in Dioxane) E->G H Piperidine Core Unlocked for Dual Vectorization F->H G->H

Divergent synthetic workflow for azetidin-3-yloxy piperidine vectorization.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate Intermediates

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of spectroscopic methods for the validation of key intermediates in the synthesis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. We will move beyond simple data reporting to explain the causal relationships behind spectroscopic observations, ensuring a robust understanding of the validation process.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

A common and efficient route to the target compound involves the Williamson ether synthesis. This reaction forms an ether from an alcohol and an organohalide (or a related species with a good leaving group)[1][2][3]. In our case, the key transformation is the coupling of a protected azetidinol with a protected piperidinol. The following diagram illustrates a representative synthetic pathway, highlighting the critical intermediates requiring rigorous spectroscopic validation.

Synthetic_Pathway A tert-Butyl 3-hydroxyazetidine-1-carboxylate (Intermediate 1) C 1. NaH, THF 2. Tosyl Chloride A->C B tert-Butyl 4-hydroxypiperidine-1-carboxylate (Intermediate 2) D NaH, THF B->D A_tosyl tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate C->A_tosyl B_alkoxide Piperidin-4-olate intermediate D->B_alkoxide E Williamson Ether Synthesis FinalProduct tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate E->FinalProduct A_tosyl->E B_alkoxide->E

Caption: A representative Williamson ether synthesis pathway.

Spectroscopic Characterization of Key Intermediates

Unambiguous validation hinges on comparing the spectroscopic fingerprints of the reactants and the final product. The disappearance of starting material signals and the appearance of new, characteristic product signals confirm a successful transformation[4].

Intermediate 1: tert-Butyl 3-hydroxyazetidine-1-carboxylate

Also known as N-Boc-3-hydroxyazetidine, this compound is a versatile building block where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group[5][6][7].

  • ¹H NMR: The spectrum is characterized by the large singlet of the tert-butyl (t-Bu) protons around 1.4 ppm. The protons on the azetidine ring will appear as multiplets, and the hydroxyl proton will be a broad singlet which can exchange with D₂O.

  • ¹³C NMR: Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), and the carbons of the azetidine ring. The carbon bearing the hydroxyl group will be shifted downfield.

  • Mass Spectrometry (MS): In Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ is expected. A characteristic fragmentation is the loss of the Boc group or isobutylene, resulting in a significant [M-Boc+H]⁺ or [M-56]⁺ ion[8][9][10].

Intermediate 2: tert-Butyl 4-hydroxypiperidine-1-carboxylate

Commonly called N-Boc-4-piperidinol, this is the other key reactant[11][12][13][14].

  • ¹H NMR: Similar to the azetidine intermediate, a prominent singlet for the t-Bu group appears around 1.46 ppm[15]. The piperidine ring protons are more complex and appear as broad multiplets typically between 1.4 and 3.9 ppm. The proton on the carbon bearing the alcohol (H-4) is a key diagnostic signal. The protons alpha to the nitrogen are often deshielded due to the electron-withdrawing nature of the carbamate[16][17].

  • ¹³C NMR: The spectrum will show the characteristic Boc group signals (~155 ppm, ~80 ppm, ~28 ppm)[18][19][20]. The piperidine carbons will also be present, with the C-4 carbon attached to the hydroxyl group appearing around 67 ppm.

  • MS (ESI+): Expect to observe the [M+H]⁺ ion and the characteristic loss of the Boc group or its fragments.

Comparative Analysis: Validating the Final Product

The formation of the ether linkage in tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate results in distinct and predictable changes in the spectroscopic data.

Spectroscopic Feature Starting Materials (Alcohols) Final Ether Product Rationale for Change
¹H NMR: -OH Proton Broad singlet, exchangeable with D₂O.Absent.The hydroxyl groups have been consumed to form the new C-O-C ether bond.
¹H NMR: -CH-O- Protons Methine proton adjacent to -OH in each ring.New, distinct methine proton signals with altered chemical shifts.The electronic environment of the methine protons changes significantly upon ether formation, leading to a downfield shift.
¹³C NMR: C-O Carbons Signals for carbons attached to -OH groups.Downfield shift of the C-O signals.The formation of the ether bond alters the shielding of the adjacent carbons, typically causing a downfield shift.
IR Spectroscopy Strong, broad O-H stretch (3200-3550 cm⁻¹).O-H stretch is absent.Confirms the loss of the alcohol functional group, a primary indicator of reaction success[4].
IR Spectroscopy N/AStrong C-O stretch (1050-1150 cm⁻¹).Appearance of the characteristic ether linkage absorption[4].
Mass Spectrometry [M+H]⁺ corresponding to each alcohol.[M+H]⁺ corresponding to the coupled product's molecular weight.Confirms that the two intermediate fragments have successfully combined.

The Logic of Spectroscopic Validation: A Workflow

A systematic approach ensures that all evidence is collected and logically interpreted to confirm the structure and purity of the final product.

Validation_Workflow Start Isolate Purified Reaction Product MS Mass Spectrometry (ESI-MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS_Check Does [M+H]⁺ match expected product MW? MS->MS_Check NMR_Check Are starting material signals absent? Do new signals match product structure? NMR->NMR_Check IR_Check Is O-H stretch absent? Is C-O stretch present? IR->IR_Check Validated Structure Validated MS_Check->Validated Yes Reassess Re-purify or Re-evaluate Synthesis MS_Check->Reassess No NMR_Check->Validated Yes NMR_Check->Reassess No IR_Check->Validated Yes IR_Check->Reassess No

Caption: A logical workflow for the spectroscopic validation of synthetic products.

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried, purified intermediate or product into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is compatible and does not have overlapping signals with key analyte protons.

  • Dissolution: Cap the tube and gently invert to fully dissolve the sample. If necessary, use brief sonication.

  • Acquisition (¹H NMR): Insert the sample into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • Acquisition (¹³C NMR): Following ¹H NMR, acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Mass Spectrometry (ESI-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode (ESI+) as the Boc-protected nitrogen atoms are readily protonated.

  • Parameter Optimization: Optimize key source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable signal and maximize the intensity of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500) to observe the parent ion and any significant fragment ions.

Conclusion

The spectroscopic validation of synthetic intermediates like those for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a multi-faceted process. It requires not just the collection of data, but a comparative and logical interpretation of spectra from multiple techniques. By understanding the expected changes in ¹H NMR, ¹³C NMR, and Mass Spectrometry upon formation of the target ether, researchers can confidently and rigorously confirm the structure and purity of their compounds, ensuring the integrity of their subsequent research and development efforts.

References

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. MOLECULES. Available at: [Link]

  • Manivannan, R., & R, K. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). RSC. Available at: [Link]

  • Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). University of North Texas. Available at: [Link]

  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • TERT-BUTOXYCARBONYL-GLYCINE-GLYCINE-ALANINE-GLYCINE-O-BENZYL - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Pitteri, S. J., et al. (2008). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. Available at: [Link]

  • An, M., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • 1-Boc-4-hydroxypiperidine. (n.d.). SpectraBase. Available at: [Link]

  • 13C NMR Chemical Shift. (2022). Oregon State University. Available at: [Link]

  • tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate — Chemical Substance Information. (n.d.). ECHA. Available at: [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

  • Kunisada, Y., et al. (2020). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Scientific Reports. Available at: [Link]

  • N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines... (2023). Reddit. Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). University of Richmond. Available at: [https://organic.chem.uregina.ca/orga/Handouts/Williamson Ether Synthesis.pdf]([Link] Ether Synthesis.pdf)

  • Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Practical Synthesis of Fragment Libraries Using the Boronic Acid Mannich Reaction. (n.d.). RSC. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). PowerPoint Presentation. Available at: [Link]

  • Williamson ether synthesis | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate — Chemical Substance Information. (n.d.). ECHA. Available at: [Link]

  • 1-N-Boc-3-hydroxyazetidine | CAS#:141699-55-0. (n.d.). Chemsrc. Available at: [Link]

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Validation

Assessing the stability of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate under highly acidic conditions

A Comparative Guide to the Acidic Stability of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate Introduction: The Critical Role of Protecting Group Stability in Drug Discovery In the multi-step syntheses that char...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Acidic Stability of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Introduction: The Critical Role of Protecting Group Stability in Drug Discovery

In the multi-step syntheses that characterize modern drug development, the strategic use of protecting groups is fundamental.[1] These chemical moieties temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its general stability and, crucially, its lability under acidic conditions, which allows for its clean removal.[2][3]

The molecule tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a valuable building block in medicinal chemistry, incorporating three key structural features: a Boc-protected piperidine, a strained azetidine ring, and an ether linkage. The successful incorporation of such fragments into a final active pharmaceutical ingredient (API) often depends on their ability to withstand various reaction conditions, particularly the acidic deprotection steps required to unmask the piperidine nitrogen for subsequent reactions.

This guide provides an in-depth assessment of the stability of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate under highly acidic conditions, typical for Boc-group cleavage. We will present a rigorous experimental framework, compare its stability profile against a relevant alternative, and delve into the chemical mechanisms governing its degradation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and insights needed to effectively utilize this building block in their synthetic campaigns.

Part 1: Experimental Design for Assessing Acid Stability

A robust assessment of chemical stability requires a controlled, reproducible experimental setup. The primary objective is to quantify the rate of degradation of the parent compound and identify major degradation products under defined acidic stress conditions.

Causality Behind Experimental Choices
  • Selection of Acidic Reagents: Trifluoroacetic acid (TFA) is chosen as the primary stress agent. A solution of 20-50% TFA in a non-polar solvent like dichloromethane (DCM) represents a standard, highly effective condition for Boc deprotection in organic synthesis.[2][4] Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is selected as a second common, strong acid condition to provide a broader stability profile.[3]

  • Selection of a Comparative Molecule: To provide context, the stability of the target compound is compared against Benzyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate. The carboxybenzyl (Cbz) group is known to be significantly more stable to acidic conditions than the Boc group, typically requiring hydrogenolysis for removal.[5] This comparison highlights the specific lability of the Boc group within the target molecular framework.

  • Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. It offers high-resolution separation of the parent molecule from its degradation products, provides quantitative data based on peak area, and allows for the identification of byproducts through mass analysis.[]

  • Kinetic Analysis: The experiment is designed as a time-course study. Sampling at multiple time points allows for the determination of degradation kinetics, providing a much clearer picture of stability than a single endpoint analysis.[7]

Experimental Workflow Diagram

The overall workflow for the stability assessment is depicted below. This systematic process ensures that each sample is treated consistently, from initial preparation to final analysis, which is critical for generating reliable and comparable data.

G cluster_prep Sample Preparation cluster_treatment Acidic Stress Treatment (Room Temp) cluster_analysis Analysis A Prepare 10 mM Stock Solutions (Target & Comparative in Acetonitrile) B Aliquot into Reaction Vials A->B C1 Add 50% TFA in DCM B->C1 C2 Add 4M HCl in Dioxane B->C2 C3 Add Solvent Only (Control) B->C3 D Sample at t = 0, 5, 15, 30, 60, 120 min C1->D C2->D C3->D E Quench with Saturated NaHCO₃ D->E F Dilute for LC-MS Analysis E->F G Quantify % Parent Compound Remaining F->G G cluster_mech Boc Deprotection Mechanism A Boc-Protected Amine B Protonated Intermediate A->B + H⁺ C Carbamic Acid + t-Butyl Cation B->C Fragmentation D Amine Salt + CO₂ + Isobutene C->D Decarboxylation

Sources

Comparative

A Comparative Guide to the Structural Confirmation of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate: GC-MS vs. LC-MS

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the structural elucidation of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate. This molecule, with its combination of a bulky, thermally sensitive protecting group and polar heterocyclic cores, presents a compelling case study for selecting the most appropriate analytical strategy.

The Analytical Challenge: Unveiling the Structure of a Multifunctional Molecule

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is a molecule characterized by several key structural features that influence the choice of analytical methodology:

  • Polarity: The presence of a piperidine ring, an azetidine ring, and an ether linkage imparts significant polarity to the molecule.

  • Thermal Lability: The tert-butoxycarbonyl (Boc) protecting group is notoriously susceptible to thermal degradation.[1]

  • Volatility: The molecule's relatively high molecular weight and polarity suggest low volatility.

These characteristics immediately raise critical questions for the analytical chemist: Can the molecule be volatilized for GC analysis without decomposition? Or is a liquid-phase separation more appropriate? This guide will dissect these questions by exploring the theoretical and practical aspects of applying both GC-MS and LC-MS to this specific analytical problem.

GC-MS Approach: A Path Fraught with Challenges and Requiring Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and thermally stable compounds.[2] The high separation efficiency of gas chromatography combined with the structural information from mass spectrometry makes it a powerful tool. However, the direct analysis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate by GC-MS is highly problematic.

The Causality Behind Experimental Choices

The primary obstacle for GC-MS analysis is the thermal lability of the Boc protecting group.[3] Direct injection into a heated GC inlet would likely cause the Boc group to cleave, leading to the formation of 4-(azetidin-3-yloxy)piperidine and byproducts like isobutene and carbon dioxide. This would not only prevent the detection of the intact molecule but also lead to misleading analytical results.

To overcome this, derivatization is a mandatory step.[4] The goal of derivatization is to mask the polar N-H group on the azetidine ring and potentially improve the overall volatility and thermal stability of the molecule. A common approach for secondary amines is acylation or silylation.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization (Acylation with Trifluoroacetic Anhydride - TFAA):

  • Accurately weigh 1 mg of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate into a 2 mL autosampler vial.

  • Add 500 µL of ethyl acetate to dissolve the sample.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Predicted Fragmentation (Post-Derivatization)

Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[5] For the TFA-derivatized molecule, the fragmentation would likely proceed as follows:

GCMS_Fragmentation Parent [M]+• TFA-derivative Frag1 [M-57]+• Loss of t-butyl radical Parent->Frag1 - •C(CH3)3 Frag2 [M-100]+• Loss of Boc group Parent->Frag2 - C5H8O2 Frag3 [M-CF3]+ Parent->Frag3 - •CF3 Frag4 Piperidine ring fragmentation Frag1->Frag4 Frag5 Azetidine ring fragmentation Frag2->Frag5

Caption: Predicted EI fragmentation of the TFA-derivatized analyte.

Predicted Fragmentm/z (nominal)Interpretation
[M]+•364Molecular ion of the TFA-derivative
[M-57]+307Loss of the tert-butyl radical
[M-100]+264Loss of the entire Boc group
C4H4F3NO+140Fragment containing the TFA-azetidine moiety
C5H10N+84Piperidine iminium ion

LC-MS Approach: The More Direct and Gentle Path

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds.[2] This makes it the prima facie choice for the direct analysis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate without the need for derivatization.

The Causality Behind Experimental Choices

The key advantage of LC-MS is the ability to perform the separation in the liquid phase at or near ambient temperature, thus preserving the integrity of the thermally sensitive Boc group. Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]^+) with minimal fragmentation, providing clear molecular weight information.[6]

Given the polar nature of the analyte, a standard reversed-phase (C18) column may not provide sufficient retention.[7] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode chromatography approach would be more appropriate to achieve good peak shape and separation.[8]

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Accurately weigh 1 mg of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 10 µg/mL with the same solvent mixture.

2. LC-MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9-9.1 min: 50% to 95% B

    • 9.1-12 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Agilent 6546 Q-TOF (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: m/z 50-600

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 120 V

  • Gas Temperature: 325°C

Predicted Fragmentation (ESI-MS/MS)

In ESI, the protonated molecule ([M+H]^+) is typically the most abundant ion in the full scan mass spectrum. Tandem MS (MS/MS) is then used to induce fragmentation and obtain structural information.

LCMS_Fragmentation Precursor [M+H]+ m/z 271 Frag1 [M+H - 56]+ m/z 215 Loss of isobutene Precursor->Frag1 - C4H8 Frag2 [M+H - 100]+ m/z 171 Loss of Boc group Precursor->Frag2 - C5H8O2 Frag3 Piperidine fragment m/z 156 Frag2->Frag3 Frag4 Azetidine fragment m/z 72 Frag2->Frag4

Caption: Predicted ESI-MS/MS fragmentation of the protonated analyte.

Precursor/Fragment Ionm/z (calculated)Interpretation
[[M+H]^+271.2016Protonated molecule
[[M+H - C4H8]^+215.1389Loss of isobutene from the Boc group
[[M+H - C5H8O2]^+171.1128Loss of the entire Boc group (isobutene + CO2)
[C8H14NO]^+156.1070Fragment containing the piperidine-ether moiety
[C4H8N]^+72.0808Protonated azetidine ring after cleavage

Head-to-Head Comparison: GC-MS vs. LC-MS

FeatureGC-MSLC-MS
Sample Preparation Requires derivatization (time-consuming, potential for side reactions)Simple dilution
Analyte Integrity High risk of thermal degradation without derivatizationExcellent, analysis at ambient temperature
Molecular Ion Information Molecular ion of the derivative may be weak or absent in EIStrong protonated molecule peak ([M+H]^+) in ESI
Fragmentation Extensive, highly reproducible EI fragmentation (good for library matching)Controlled fragmentation via MS/MS, provides clear precursor-product relationships
Chromatography High separation efficiency for volatile compoundsVersatile, suitable for a wide range of polarities (HILIC, mixed-mode)
Overall Suitability Poor, due to thermal lability and polarity of the native moleculeExcellent , the preferred method for this type of analyte

Conclusion: LC-MS as the Superior Technique for Structural Confirmation

For the structural confirmation of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate, LC-MS is unequivocally the superior analytical technique . Its ability to handle polar and thermally labile compounds directly, without the need for chemical modification, provides a more accurate and efficient workflow. The soft ionization of ESI ensures the preservation of the molecular ion, giving clear molecular weight information, while tandem MS provides the necessary structural details through controlled fragmentation.

While GC-MS remains a powerhouse for many small molecules, its inherent requirement for sample volatility and thermal stability makes it ill-suited for this particular analyte. The necessity of derivatization introduces extra steps, potential for incomplete reactions or side products, and complicates data interpretation. This case study underscores the critical importance of understanding the physicochemical properties of an analyte to select the most appropriate and robust analytical methodology for its structural confirmation.

Workflow Visualization

Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow Sample_GC Sample Derivatization Derivatization (TFAA) Sample_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation EI_Ionization EI Ionization & Fragmentation GC_Separation->EI_Ionization MS_Detection_GC MS Detection EI_Ionization->MS_Detection_GC Sample_LC Sample LC_Separation LC Separation (HILIC) Sample_LC->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MSMS_Fragmentation MS/MS Fragmentation ESI_Ionization->MSMS_Fragmentation MS_Detection_LC MS Detection MSMS_Fragmentation->MS_Detection_LC

Caption: Comparative workflows for GC-MS and LC-MS analysis.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". [Link]

  • Wolf, C., & Laramée, J. A. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(7), 841–848.
  • Wleklinski, M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry, 430, 135-141.
  • Venhuis, B. J., & de Kaste, D. (2012). Development of an LC–MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 403(5), 1373–1382.
  • Sato, M., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(2), 323–329.
  • Kuhne, W. W., & Jurs, P. C. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1699.
  • Reddit. (2023). "I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation". [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group". [Link]

  • NextSDS. "tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate — Chemical Substance Information". [Link]

  • Schmidt, T. C., & Ternes, T. A. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 403(5), 1373-1382.
  • LCGC International. "Understanding Electron Ionization Processes for GC–MS". [Link]

  • Gyenis, J., et al. (2017). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 89(17), 9325–9332.
  • Britton, J., & Raston, C. L. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Langner, E., et al. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 73(18), 6141-6157.
  • Sharma, A., & Kumar, A. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(104), 85565-85569.
  • Chan, S. C., & Ho, S. T. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1391-1398.
  • Whitman College. "GCMS Section 6.15 - Fragmentation of Amines". [Link]

  • SCION Instruments. "What are the common ionization methods for GC/MS". [Link]

  • Esteve-Romero, J., & Carda-Broch, S. (2023).
  • de Andrade, J. P., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(11), 2035-2042.
  • Restek. "GC Derivatization". [Link]

  • NextSDS. "tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate — Chemical Substance Information". [Link]

  • Jackson, G. P., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(5), 1045–1055.
  • J&K Scientific. "1-[(Tert-Butyl)Oxycarbonyl]-3-(4-Fluorobenzyl)Piperidine-3-Carboxylic Acid". [Link]

  • Shimadzu. "Fundamentals of LC, MS and LCMS". [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1391-1398.
  • Goldsmith, C. F., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Proceedings of the Combustion Institute, 38(1), 639-647.
  • LibreTexts. "13.2: The Mass Spectrum • Fragmentation". [Link])

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Safety & Regulatory Compliance

Safety

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkpoint, but as a fundamental pillar of operational safety and synthetic strategy. When handling complex pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory checkpoint, but as a fundamental pillar of operational safety and synthetic strategy. When handling complex pharmaceutical scaffolds like tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate , standard disposal templates are insufficient. One must understand the intrinsic reactivity of the molecule to design a safe, self-validating disposal protocol.

Below is the definitive operational guide for the safe handling, segregation, and disposal of this specific building block.

Structural Causality & The Pressurization Hazard

To safely dispose of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate, we must first analyze its dual-functional structure. The molecule contains two critical moieties that dictate its waste profile:

  • A free secondary amine on the azetidine ring, which renders the compound inherently basic.

  • A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which is highly labile under acidic conditions.

The Mechanistic Danger: While stable in neutral and basic environments, the Boc group undergoes rapid deprotection when exposed to strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or Methanesulfonic acid) commonly found in peptide and medicinal chemistry waste streams. Protonation of the carbamate oxygen triggers the fragmentation of the molecule into a carbamic acid intermediate and a tert-butyl cation ([1]).

The stoichiometric reality of this degradation is severe: the carbamic acid rapidly decarboxylates to release carbon dioxide (CO₂) , while the tert-butyl cation eliminates a proton to form isobutylene gas ([2]). Furthermore, the free azetidine amine will react exothermically with the acid, generating heat that accelerates this gas evolution.

If a researcher inadvertently disposes of this compound into a sealed, acidic liquid waste carboy, the generation of two moles of gas per mole of waste will rapidly exceed the pressure rating of standard high-density polyethylene (HDPE) containers. This leads to catastrophic over-pressurization, container rupture, and the explosive release of hazardous chemical aerosols into the laboratory ([3]).

Quantitative Waste Stream Compatibility

To prevent cross-contamination and hazardous reactions, all laboratory personnel must adhere to the segregation parameters outlined below.

Table 1: Waste Stream Compatibility & Logistics Profile

ParameterSpecification / CharacteristicOperational Implication
Chemical Class Basic secondary amine / Boc-protected amineExothermic salt formation with acids; requires strict organic waste segregation.
Acidic Degradation 1 eq. CO₂ (gas), 1 eq. Isobutylene (gas)Extreme pressurization risk in closed acidic waste containers ([4]).
Primary Container High-density polyethylene (HDPE)Chemically resistant to amines and standard organic solvents ([3]).
Drain Disposal Strictly ProhibitedMust be incinerated by a licensed hazardous waste vendor ([5]).
Spill Absorbent Inert materials (Vermiculite, dry sand)Do not use acidic neutralizers on spills containing this compound.

Self-Validating Disposal Methodologies

Every protocol below is designed as a "self-validating system," meaning the procedure includes empirical checks to verify safety before the point of no return.

Protocol A: Liquid Waste Disposal (Reaction Solutions)

Because this compound is typically handled in solution (e.g., Dichloromethane, Ethyl Acetate, or Methanol), liquid waste segregation is the primary operational focus.

  • Step 1: Solvent Classification. Determine if the bulk solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated. Locate the corresponding Base/Neutral Organic Waste carboy.

  • Step 2: pH Verification (Self-Validation Step). Before transferring your solution, extract a 1 mL aliquot from the target waste carboy and test it with universal pH indicator paper. Proceed with disposal only if the pH is ≥ 7. This empirical check prevents reliance on potentially inaccurate waste logs and physically validates the absence of acids ([5]).

  • Step 3: Transfer & Headspace Management. Use a grounded funnel to transfer the solution. Never fill the waste carboy beyond 80% capacity. Leaving 20% headspace accommodates minor vapor expansion from volatile solvents and prevents hydraulic bursting.

  • Step 4: Cap Loosening. If there is any doubt about trace acids in the mixture, leave the carboy cap slightly vented (a quarter-turn loose) inside the fume hood for 24 hours before sealing it tightly for Environmental Health and Safety (EHS) pickup.

Protocol B: Solid Waste Disposal (Unused Reagent)
  • Step 1: Segregation. Ensure the solid powder is isolated from any solid acids (e.g., p-Toluenesulfonic acid) or strong oxidizers.

  • Step 2: Packaging. Place the original vial or the collected solid into a secondary, sealable plastic bag. Place this bag into a designated solid hazardous waste HDPE bucket.

  • Step 3: Manifesting. Label the container precisely: "Hazardous Solid Waste: Contains Basic Boc-Protected Amine - DO NOT ACIDIFY."

Protocol C: Chemical Spill Response
  • Step 1: Containment. For solid spills, gently cover the powder with damp paper towels to prevent dust aerosolization. For liquid spills, surround the perimeter with an inert absorbent material like vermiculite.

  • Step 2: Collection. Sweep the absorbed material using non-sparking tools and place it into a compatible HDPE waste bag.

  • Step 3: Decontamination Verification (Self-Validation Step). Wash the affected bench/floor area with a mild detergent and water. Swab the cleaned surface with a damp pH test strip. A neutral reading (pH 7) confirms that no residual basic amine remains on the surface.

Operational Workflow Visualization

The following decision tree maps the logical pathways for handling tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate waste, emphasizing the critical acid-check bottleneck.

G Start tert-Butyl 4-(azetidin-3-yloxy) piperidine-1-carboxylate Waste State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (In Solvent) State->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged HDPE) Solid->SolidBin AcidCheck Is Waste Stream Acidic? (e.g., HCl, TFA) Liquid->AcidCheck Danger STOP: Explosion Risk! Boc cleavage releases CO2 & Isobutylene AcidCheck->Danger Yes SafeStream Neutral/Basic Organic Waste (Halogenated or Non-Halogenated) AcidCheck->SafeStream No EHS EHS Pickup & Incineration SafeStream->EHS SolidBin->EHS

Waste segregation and spill response workflow for Boc-protected amines.

References

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS).[Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA).[Link]

  • Terminology of Antibody Drug for Boc Deprotection. GenScript.[Link]

  • Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Organic Process Research & Development (ACS Publications).[Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry.[Link]

Sources

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